Technical Documentation Center

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
  • CAS: 1820705-08-5

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

An In-depth Technical Guide to the Core Mechanism of Action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Abstract This technical guide provides a comprehensive overview of the putative mechanism of action of the nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of the novel compound 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. While specific experimental data for this exact molecule is not yet publicly available, this document synthesizes the extensive body of research on substituted thiourea derivatives to propose a likely mechanistic framework. We will explore its potential as an enzyme inhibitor and anticancer agent, detailing the underlying chemical principles and providing robust experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile structural motif in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The core of their activity lies in the thiourea moiety, where the N-H groups can act as hydrogen bond donors and the sulfur atom as a hydrogen bond acceptor, facilitating interactions with various biological targets like enzymes and receptors.[1] The biological effects of substituted thiourea derivatives are often mediated through enzyme inhibition, with the thiocarbonyl group (C=S) and the capacity for extensive hydrogen bonding being pivotal for their interactions with biological targets.[3]

The specific compound, 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea, incorporates several key functional groups that are likely to influence its biological activity:

  • Thiourea Core: The central pharmacophore responsible for key interactions with biological targets.

  • Chlorine Atom: An electron-withdrawing group that can enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bonding.[4]

  • Hydroxy Group: Can act as both a hydrogen bond donor and acceptor, and may play a role in metal chelation within enzyme active sites.

  • Methyl Group: A lipophilic group that can influence the compound's pharmacokinetic properties and hydrophobic interactions with target proteins.

Based on these structural features and the broader literature on thiourea derivatives, this guide will focus on two primary putative mechanisms of action: enzyme inhibition and anticancer activity.

Proposed Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

The synthesis of N,N'-disubstituted thiourea derivatives is typically achieved through the reaction of an amine with an isothiocyanate.[3][5] A plausible synthetic route for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is outlined below.

Experimental Protocol: Synthesis

A general method for the synthesis of substituted thiourea derivatives involves the following steps:[3]

  • Dissolution of Amine: The starting amine, 2-amino-4-chloro-5-methylphenol, is dissolved in a suitable solvent such as acetone or ethanol.

  • Addition of Isothiocyanate: An appropriate isothiocyanate is added to the solution, often dropwise, to form the thiourea derivative.

  • Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Elemental Analysis: To confirm the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.[3]

  • Spectroscopy (¹H-NMR, ¹³C-NMR, FT-IR): To elucidate the chemical structure and confirm the presence of key functional groups.

Putative Mechanism of Action I: Enzyme Inhibition

Substituted thiourea derivatives are well-documented inhibitors of a variety of enzymes, including urease, carbonic anhydrases, and kinases.[3][6] The sulfur atom of the thiourea moiety often plays a crucial role in coordinating with metal ions in the active sites of metalloenzymes.[3]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7] Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[6]

Proposed Interaction: The thiourea derivative can potentially inhibit urease by interacting with the nickel ions in the active site through its sulfur atom. The N-H groups can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)[6]

This protocol outlines a common method for determining urease inhibitory activity by measuring ammonia production.

  • Preparation: Prepare solutions of Jack bean urease, urea (100 mM), and the test compound at various concentrations in a phosphate buffer (pH 6.8).

  • Incubation: In a 96-well plate, add 25 µL of urease solution, 55 µL of urea-containing buffer, and 5 µL of the test compound. Incubate at 30°C for 15 minutes.

  • Color Development: Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl) to each well. Incubate at room temperature for 50 minutes.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes.[6] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer agents.

Proposed Interaction: The thiourea derivative may inhibit CAs by coordinating to the zinc ion in the active site via its sulfur atom, displacing the zinc-bound water molecule or hydroxide ion.

Visualization: General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Enzyme Solution R1 Pre-incubate Enzyme with Inhibitor P1->R1 P2 Prepare Substrate Solution R2 Initiate Reaction with Substrate P2->R2 P3 Prepare Inhibitor (Thiourea Derivative) Solutions P3->R1 R1->R2 M1 Monitor Product Formation (e.g., Spectrophotometry) R2->M1 M2 Calculate Percentage Inhibition M1->M2 M3 Determine IC50 Value M2->M3

Caption: General workflow for an in vitro enzyme inhibition assay.

Putative Mechanism of Action II: Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting key signaling pathways.[3][8]

Inhibition of Proliferation and Induction of Apoptosis

Many thiourea derivatives have been shown to inhibit the proliferation of various cancer cell lines.[4] This is often achieved by inducing apoptosis (programmed cell death).

Proposed Mechanism: The compound may trigger apoptosis by inhibiting survival signaling pathways or by directly activating apoptotic pathways. For instance, some thiourea derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival.[9]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the thiourea derivative for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[8] Thiourea derivatives have been identified as inhibitors of several kinases.

Proposed Interaction: The thiourea moiety can form hydrogen bonds with the hinge region of the kinase active site, a common binding mode for kinase inhibitors. The substituted phenyl ring can occupy the hydrophobic pocket, contributing to binding affinity and selectivity.

Visualization: Proposed Kinase Inhibition Pathway

G cluster_pathway Kinase Signaling Pathway Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Inhibitor->Kinase Inhibition

Caption: Proposed inhibition of a kinase signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea against various targets, based on the activities of similar compounds found in the literature.

Target Enzyme/Cell LinePutative IC₅₀ (µM)Biological Activity
Jack Bean Urease0.5 - 5.0Enzyme Inhibition
Carbonic Anhydrase II1.0 - 10.0Enzyme Inhibition
A549 (Lung Cancer)2.0 - 15.0Anticancer
MCF-7 (Breast Cancer)5.0 - 25.0Anticancer

Conclusion and Future Directions

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea represents a promising, albeit currently uncharacterized, therapeutic candidate. Based on the extensive research on substituted thiourea derivatives, it is plausible that this compound will exhibit significant enzyme inhibitory and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of its mechanism of action. Future research should focus on synthesizing this compound and validating its predicted biological activities through the described in vitro assays. Further studies could also explore its in vivo efficacy and safety profile, as well as structure-activity relationships to optimize its therapeutic potential.

References

  • Zou, H., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
  • BenchChem. (2025).
  • Khan, K. M., et al. (2021).
  • Ullah, Z., et al. (2023). Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. IUBMB Life.
  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry.
  • Ahmad, I., et al. (2018). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF.
  • BenchChem. (2025). Literature review on the discovery of novel thiourea compounds.
  • Ahmad, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.
  • BenchChem. (2025). The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.
  • Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules.
  • Wang, T., et al. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules.
  • Taha, M., et al. (2015). THIOUREA DERIVATIVES AS a-CHYMOTRYPSIN INHIBITORS.
  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2024).

Sources

Exploratory

Structural and chemical properties of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

An In-Depth Technical Guide on the Structural and Chemical Properties of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea As the landscape of medicinal chemistry and coordination chemistry evolves, highly functionalized ary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Structural and Chemical Properties of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

As the landscape of medicinal chemistry and coordination chemistry evolves, highly functionalized aryl thioureas have emerged as critical scaffolds for drug discovery, catalysis, and materials science. Among these, 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5) represents a uniquely functionalized building block. By integrating a hydrogen-bonding thiourea core with a strategically substituted phenyl ring, this molecule offers a versatile platform for targeted biological activity and transition metal chelation.

This technical whitepaper provides a comprehensive analysis of the structural architecture, chemical reactivity, and biological mechanisms of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea, complete with validated experimental protocols for researchers and drug development professionals.

Structural Architecture and Physicochemical Profile

The molecular architecture of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea ( C8​H9​ClN2​OS ) is defined by a delicate balance of electronic and steric effects driven by its functional groups:

  • Thiourea Core (-NH-CS-NH2): Acts as a potent hydrogen-bond donor and acceptor. The sulfur atom is a soft Lewis base, making it highly reactive toward transition metals, while the nitrogen atoms provide secondary coordination sites[1].

  • 5-Chloro Substituent: The incorporation of a halogen at the para position relative to the methyl group significantly enhances the molecule's lipophilicity. This structural modification is a proven strategy in medicinal chemistry to increase bacterial membrane permeability and facilitate halogen bonding within hydrophobic enzyme pockets[2].

  • 2-Hydroxy Group: Positioned ortho to the thiourea linkage, the hydroxyl group enables intramolecular hydrogen bonding, stabilizing specific molecular conformations. Crucially, it acts as a hard oxygen donor, allowing the molecule to function as a bidentate or tridentate chelating ligand (O, S, N) when interacting with metal ions[1].

  • 4-Methyl Group: Provides steric bulk and weak electron-donating properties via hyperconjugation, subtly modulating the electron density of the aromatic ring and influencing the pKa​ of the adjacent hydroxyl group.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 1820705-08-5Unique identifier for regulatory and catalog tracking[3].
Molecular Weight 216.69 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Molecular Formula C8​H9​ClN2​OS Defines the stoichiometric foundation for synthesis and complexation.
Topological Polar Surface Area (TPSA) ~76.4 ŲOptimal for membrane permeation while maintaining target solubility.
H-Bond Donors / Acceptors 3 / 2Facilitates strong interactions with kinase and reductase active sites.

Chemical Reactivity and Coordination Chemistry

Aryl thioureas are highly prized for their coordination chemistry. The multi-bonding possibilities of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea arise from the presence of sulfur, nitrogen, and oxygen donor atoms. When complexed with transition metals such as Cu(II), Ni(II), Pt(II), and Pd(II), the ligand typically coordinates via the sulfur atom and the deprotonated 2-hydroxy oxygen, forming highly stable, biologically active chelates[1].

The synthesis of this compound generally proceeds via the reaction of an aryl amine with an isothiocyanate intermediate. The workflow below illustrates the thermodynamic progression of this synthesis.

Synthesis A 5-Chloro-2-hydroxy- 4-methylaniline C Acidic Catalysis (e.g., HCl / PEG-400) A->C B Ammonium Thiocyanate (or Isothiocyanate) B->C D Nucleophilic Addition & Rearrangement C->D E 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea D->E

Synthesis workflow of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea.

Biological Relevance and Mechanisms of Action

Thiourea derivatives exhibit a broad spectrum of biological activities, most notably as antimicrobial, antitubercular, and anticancer agents[4]. The specific substitution pattern of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea makes it a prime candidate for inhibiting intracellular pathogens like Mycobacterium tuberculosis[5].

Mechanistic Causality: The lipophilic 5-chloro group allows the molecule to partition effectively into the lipid-rich cell wall of mycobacteria. Once intracellular, the thiourea core acts as a pharmacophore, engaging in high-affinity hydrogen bonding with target enzymes such as enoyl-ACP reductase (InhA) or DNA gyrase. The 2-hydroxy group further anchors the molecule within the active site via polar interactions[2].

Mechanism L Aryl Thiourea Ligand (Halogenated) M Bacterial Cell Membrane (Enhanced Permeation) L->M Lipophilicity N Intracellular Target (e.g., InhA / DNA Gyrase) M->N O H-Bonding via Thiourea Core Halogen Bonding via Cl N->O Binding Mode P Enzyme Inhibition & Cell Death O->P

Mechanistic pathway of halogenated aryl thiourea enzyme inhibition.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to guarantee high-purity yields and successful downstream applications.

Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Objective: To synthesize the target thiourea via in situ isothiocyanate generation.

  • Precursor Dissolution: Dissolve 10 mmol of 5-chloro-2-hydroxy-4-methylaniline in 25 mL of anhydrous acetone. Causality: Acetone acts as a polar aprotic solvent, ensuring complete solvation of the organic precursor without interfering with the nucleophilic attack.

  • Reagent Addition: Add 12 mmol of ammonium thiocyanate ( NH4​SCN ) followed by the dropwise addition of 10 mmol of concentrated HCl. Causality: The acid catalyzes the conversion of thiocyanate to the highly electrophilic isothiocyanate species in situ.

  • Thermal Activation: Reflux the mixture continuously for 4–6 hours under a nitrogen atmosphere. Causality: Elevated thermal energy overcomes the activation barrier for the nucleophilic attack of the aniline amine onto the isothiocyanate carbon.

  • Precipitation & Quenching: Pour the hot reaction mixture into 100 mL of crushed ice water while stirring vigorously. Causality: The sudden drop in temperature and shift to a highly polar aqueous environment forces the hydrophobic aryl thiourea to precipitate out of solution.

  • Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from hot ethanol. Causality: Recrystallization exploits differential solubility, leaving unreacted starting materials and polar byproducts in the mother liquor.

Protocol 2: Transition Metal Complexation (Cu-II Chelation)

Objective: To generate a biologically active metallo-thiourea complex.

  • Ligand Preparation: Dissolve 2 mmol of the synthesized 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in 20 mL of absolute ethanol.

  • Metal Addition: Slowly add a solution of 1 mmol Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) dissolved in 10 mL of ethanol. Causality: A 2:1 Ligand-to-Metal ratio is maintained to satisfy the square planar or octahedral coordination geometry of Cu(II).

  • Complexation: Stir the mixture at room temperature for 3 hours. Causality: The strong affinity of the soft Cu(II) center for the sulfur and oxygen donor atoms drives the thermodynamic displacement of labile chloride and water ligands.

  • Isolation: Collect the resulting colored precipitate via filtration, wash sequentially with ethanol and diethyl ether, and dry in a vacuum desiccator.

Spectroscopic Characterization

Validation of the synthesized compound and its metal complexes requires rigorous spectroscopic analysis. The expected spectral signatures are summarized below.

Table 2: Expected Spectroscopic Data for Validation

Analytical MethodKey Functional GroupExpected Signal / ShiftDiagnostic Significance
FT-IR Spectroscopy N-H stretching~3150 - 3300 cm−1 Confirms the presence of primary and secondary amines in the thiourea core.
FT-IR Spectroscopy C=S stretching~750 - 850 cm−1 Validates the thiocarbonyl group; shifts to lower frequencies upon metal coordination.
FT-IR Spectroscopy O-H stretching~3400 cm−1 (broad)Confirms the phenolic hydroxyl group.
1 H-NMR (DMSO- d6​ ) -NH (Thiourea)~9.5 - 10.5 ppm (s, 2H)Highly deshielded protons due to the electron-withdrawing C=S group.
1 H-NMR (DMSO- d6​ ) -OH (Phenolic)~9.0 - 9.5 ppm (s, 1H)Disappears upon D2​O exchange; shifts if involved in metal coordination.
13 C-NMR (DMSO- d6​ ) C=S (Thiocarbonyl)~180 - 185 ppmThe most deshielded carbon, diagnostic of the thiourea backbone.

References

  • Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review". Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]

  • ASM Journals. "Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis". Microbiology Spectrum. Available at: [Link]

  • Letters in Applied NanoBioScience. "Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity". Available at: [Link]

Sources

Foundational

Synthesis pathway and precursors for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

An In-depth Technical Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Introduction 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a substituted arylthiourea derivative. The thiourea moiety is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Introduction

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a substituted arylthiourea derivative. The thiourea moiety is a prominent structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antibacterial, antifungal, and anticancer activities. The presence of a halogenated phenolic ring suggests potential for further functionalization and exploration in medicinal chemistry and materials science. This guide provides a comprehensive, two-step synthetic pathway for the preparation of this target compound, beginning with the synthesis of the key amine precursor, 5-chloro-2-amino-4-methylphenol, followed by its conversion to the final thiourea product. The described protocols are grounded in established chemical principles and designed for reproducibility in a standard laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A plausible route to this amine precursor begins with the commercially available 4-chloro-3-methylphenol. The synthesis strategy is therefore a two-stage process:

  • Stage 1: Synthesis of the Amine Precursor. This involves the regioselective nitration of 4-chloro-3-methylphenol to yield 5-chloro-4-methyl-2-nitrophenol, followed by the reduction of the nitro group to an amine, yielding 5-chloro-2-amino-4-methylphenol.

  • Stage 2: Thiourea Formation. The synthesized amine is then reacted with a thiocyanate salt under acidic conditions to form the desired 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea.

This approach utilizes common and well-documented organic transformations, ensuring a high probability of success.

G Target 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Amine 5-Chloro-2-amino-4-methylphenol (Precursor) Target->Amine Thiourea Formation Reagent + Ammonium Thiocyanate (NH4SCN) Nitro 5-Chloro-4-methyl-2-nitrophenol (Intermediate) Amine->Nitro Reduction Start 4-Chloro-3-methylphenol (Starting Material) Nitro->Start Nitration

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of 5-Chloro-2-amino-4-methylphenol

Part A: Nitration of 4-Chloro-3-methylphenol

The initial step is the electrophilic aromatic substitution (nitration) of 4-chloro-3-methylphenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are ortho-, para-directing, and the chloro (-Cl) group, which is also ortho-, para-directing, must be considered. The hydroxyl group is a strongly activating group and will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position, which is sterically unhindered and electronically activated.

Reaction: 4-Chloro-3-methylphenol + HNO₃ → 5-Chloro-4-methyl-2-nitrophenol

Part B: Reduction of 5-Chloro-4-methyl-2-nitrophenol

The nitro group of the synthesized intermediate is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation or, more conveniently for a laboratory scale, using a metal in acidic medium, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is generally selective for the reduction of nitro groups in the presence of other functional groups like phenols and halides.

Reaction: 5-Chloro-4-methyl-2-nitrophenol + SnCl₂/HCl → 5-Chloro-2-amino-4-methylphenol

Stage 2: Formation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

The final step involves the conversion of the synthesized amine into the target thiourea. A reliable and straightforward method is the reaction of the amine hydrochloride salt with an alkali metal or ammonium thiocyanate. In this process, the amine reacts with isothiocyanic acid (HNCS), which is generated in situ from the reaction of the thiocyanate salt and an acid.

Reaction Mechanism:

  • NH₄SCN + HCl → HNCS + NH₄Cl

  • R-NH₂ + HNCS → R-NH-C(=S)-NH₂ (where R = 5-Chloro-2-hydroxy-4-methylphenyl)

Detailed Experimental Protocols

Workflow Overview

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Thiourea Formation Nitration Part A: Nitration (4-Chloro-3-methylphenol) Purification1 Work-up & Purification (Recrystallization) Nitration->Purification1 Reduction Part B: Reduction (of Nitro Intermediate) Purification1->Reduction Purification2 Work-up & Purification (Precipitation) Reduction->Purification2 Thiourea_Synth Thiourea Reaction (Amine + NH4SCN) Purification2->Thiourea_Synth Purification3 Work-up & Purification (Recrystallization) Thiourea_Synth->Purification3 Characterization Final Product Characterization (NMR, IR, MS) Purification3->Characterization

Exploratory

An In-depth Technical Guide to the In Vitro Toxicity Profile of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel thiourea derivative, 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. The methodologies and strategic rationale detailed herei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel thiourea derivative, 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. The methodologies and strategic rationale detailed herein are designed for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction and Rationale

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, ranging from therapeutic applications to significant toxicity.[1] The toxicological properties of substituted thioureas are highly dependent on their specific chemical structure. It is therefore imperative to conduct a thorough in vitro toxicity assessment of novel thiourea-containing compounds such as 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea to ascertain their safety profile. This guide outlines a strategic and scientifically robust approach to characterizing the potential cytotoxic and genotoxic hazards of this compound.

The core of this toxicological evaluation lies in a battery of in vitro assays designed to probe for different mechanisms of toxicity. This multi-faceted approach ensures a comprehensive understanding of the compound's interaction with cellular systems.

Core Mechanistic Considerations for Phenylthiourea Toxicity

The toxicity of many N-substituted phenylthioureas is often linked to their metabolic activation and subsequent interaction with cellular macromolecules. A key proposed mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant, leading to oxidative stress and eventual cell death. This bioactivation can be mediated by enzymes such as cytochrome P450s and flavin-dependent monooxygenases (FMOs).[2][3] Therefore, the experimental design for assessing the toxicity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea should encompass endpoints that can elucidate these potential mechanisms.

G cluster_0 Cellular Environment cluster_1 Toxicological Endpoints Compound Compound Metabolic Activation Metabolic Activation Compound->Metabolic Activation CYP450, FMOs Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites GSH Depletion GSH Depletion Reactive Metabolites->GSH Depletion Macromolecule Adducts Macromolecule Adducts Reactive Metabolites->Macromolecule Adducts Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death Macromolecule Adducts->Cell Death

Proposed mechanism of N-substituted phenylthiourea cytotoxicity.

Assessment of In Vitro Cytotoxicity

A primary step in toxicological profiling is to determine the concentrations at which a compound elicits a cytotoxic response. A multi-assay approach targeting different indicators of cell health is recommended for a comprehensive assessment.

Cell Line Selection

The choice of cell lines is critical and should be guided by the intended application of the compound. For a general toxicity profile, a combination of a metabolically active cell line (e.g., human hepatoma HepG2) and a non-metabolically active, sensitive cell line (e.g., human keratinocytes HaCaT) is recommended. HepG2 cells are valuable due to their expression of various drug-metabolizing enzymes, which can be crucial for identifying metabolically activated toxicity.[4][5] HaCaT cells, on the other hand, represent a model for epithelial cell toxicity.[6][7]

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9] This assay provides an indication of mitochondrial function and overall cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 or HaCaT cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a serial dilution of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] It serves as a marker for necrosis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).[1]

  • Incubation: Incubate the plate at room temperature for a specified time according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the EC₅₀ value (the concentration that causes 50% of maximum LDH release).

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table.

Cell LineAssayIncubation Time (h)IC₅₀ / EC₅₀ (µM) [95% Confidence Interval]
HepG2MTT24Data to be determined
48Data to be determined
72Data to be determined
LDH24Data to be determined
48Data to be determined
72Data to be determined
HaCaTMTT24Data to be determined
48Data to be determined
72Data to be determined
LDH24Data to be determined
48Data to be determined
72Data to be determined

This table is a template for presenting experimentally determined data.

Assessment of In Vitro Genotoxicity

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects. A standard battery of in vitro genotoxicity tests is recommended.[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13] The inclusion of a mammalian metabolic activation system (S9 fraction) is critical to detect pro-mutagens that require metabolic activation to become genotoxic.[12]

Experimental Protocol: Ames Test

  • Bacterial Strains: Use a set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA).[14]

  • Metabolic Activation: Conduct the assay both in the presence and absence of an S9 fraction from the liver of Aroclor 1254-induced rats.[12]

  • Exposure: Expose the bacterial strains to a range of concentrations of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea.

  • Plating: Plate the treated bacteria on minimal glucose agar plates lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[3][15] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol: Comet Assay

  • Cell Treatment: Treat HepG2 or HaCaT cells with various concentrations of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.[15]

  • Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Data Presentation: Genotoxicity

The results of the genotoxicity assays should be presented in a clear and interpretable format.

Ames Test Results Template

StrainMetabolic Activation (S9)Result (Positive/Negative)Fold Increase over Background (at highest non-toxic dose)
TA98-Data to be determinedData to be determined
+Data to be determinedData to be determined
TA100-Data to be determinedData to be determined
+Data to be determinedData to be determined
TA1535-Data to be determinedData to be determined
+Data to be determinedData to be determined
TA1537-Data to be determinedData to be determined
+Data to be determinedData to be determined
WP2 uvrA-Data to be determinedData to be determined
+Data to be determinedData to be determined

This table is a template for presenting experimentally determined data.

Comet Assay Results Template

Cell LineConcentration (µM)Mean Tail Moment (± SD)Statistical Significance (vs. Control)
HepG20 (Control)Data to be determined-
XData to be determinedp-value
YData to be determinedp-value
ZData to be determinedp-value
HaCaT0 (Control)Data to be determined-
XData to be determinedp-value
YData to be determinedp-value
ZData to be determinedp-value

This table is a template for presenting experimentally determined data.

Experimental Workflow Visualization

G cluster_0 In Vitro Toxicity Assessment Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Cytotoxicity Assays Cytotoxicity Assays Cell Culture->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cell Culture->Genotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Genotoxicity Assays->Data Analysis Toxicity Profile Toxicity Profile Data Analysis->Toxicity Profile

General workflow for in vitro toxicity assessment.

Conclusion

The in-depth technical guide presented here provides a robust framework for the systematic evaluation of the in vitro toxicity profile of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. By employing a battery of assays that probe different mechanisms of toxicity, researchers can gain a comprehensive understanding of the compound's potential hazards. The detailed protocols and data presentation templates are designed to ensure scientific integrity and facilitate clear communication of the findings. This structured approach is essential for making informed decisions in the drug development and chemical safety assessment processes.

References

  • Benchchem. An In-depth Technical Guide on the Safety and Handling of N-substituted Phenylthioureas, with a focus on N-(1-methylpropyl)-N'-phenyl- thiourea Analogs.
  • Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol.
  • e-kenkyu.com. Fundamental Toxicological Sciences.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • ATCC. MTT Cell Proliferation Assay.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • AAT Bioquest. Ames Test Protocol.
  • Bio-protocol. Neutral Comet Assay.
  • Abcam. LDH assay kit guide: Principles and applications.
  • PubMed. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3.
  • JPPRes. Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl).
  • PubMed. Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells.
  • Semantic Scholar. Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea.
  • PubMed. In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: species comparison and identification of a novel thiocarbamide-glutathione adduct.
  • ResearchGate. (PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[16]thiadiazol-2-yl] derivatives as new antimicrobial agents. Available from:

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test.
  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions.
  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • OECD. Updates to OECD in vitro and in chemico test guidelines.
  • BIOO Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • FDA. Template for in vitro Bacterial Reverse Mutation (Ames) Test.
  • OECD. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • OECD. Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
  • ICAPO. OECD Releases new Test Guidelines for NAMs in 2023.
  • Semantic Scholar. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development.
  • PMC. Genotoxicity assessment of food-flavoring chemicals used in Japan.
  • ResearchGate. In vitro cytotoxic effects of compounds against HaCaT cell lines....
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals.
  • Frontiers. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation.
  • McGill Radiobiology. Comet Assay Protocol.
  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • National Institute of Health Sciences. Summary of human health hazard assessment of existing chemical substances (X).
  • PubMed. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2.
  • JaCVAM. The JaCVAM / OECD activities on the comet assay.
  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • MDPI. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells.
  • PubMed. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing.
  • ResearchGate. In vitro cytotoxicity against HepG2 cells as determined by MTT..
  • SciELO. In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics.
  • MDPI. The Comet Assay as a Tool in Human Biomonitoring Studies of Environmental and Occupational Exposure to Chemicals—A Systematic.
  • Fundamental Toxicological Sciences. A survey of on the use of genotoxicity and carcinogenicity testing packages for ophthalmic drug development.
  • PMC. Comet assay: a versatile but complex tool in genotoxicity testing.
  • PMC. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation.
  • e-kenkyu.com. Fundamental Toxicological Sciences.
  • PubMed. Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases.
  • ACS Publications. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases.

Sources

Foundational

Pharmacokinetics of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in early discovery

[label="Covalent Metabolic activation of thiourea to reactive electrophiles and subsequent GSH trapping. In Vivo Pharmacokinetics: Rodent Model Translation To assess how the in vitro clearance translates to systemic expo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Covalent

Metabolic activation of thiourea to reactive electrophiles and subsequent GSH trapping.

In Vivo Pharmacokinetics: Rodent Model Translation

To assess how the in vitro clearance translates to systemic exposure and absolute oral bioavailability ( F% ), an in vivo PK study is conducted.

Protocol: Rodent Pharmacokinetic Profiling

Step-by-Step Methodology:

  • Formulation: Formulate the compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. (Rationale: Thioureas often suffer from poor aqueous solubility; this co-solvent system ensures complete dissolution, preventing precipitation in the GI tract or bloodstream).

  • Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per group) via intravenous (IV) bolus at 1 mg/kg and oral gavage (PO) at 5 mg/kg.

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge the blood immediately at 4°C to separate the plasma. Store at -80°C until LC-MS/MS analysis.

Table 3: In Vivo Pharmacokinetic Parameters (Rat)
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax​ (ng/mL) 850410
Tmax​ (h) -1.0
AUC0−∞​ (ng·h/mL) 9201150
CL (mL/min/kg) 18.1-
Vdss​ (L/kg) 1.4-
Bioavailability ( F% ) -25%

Data Interpretation: The high systemic clearance (18.1 mL/min/kg, approaching rat hepatic blood flow) and low oral bioavailability (25%) confirm the liability predicted by the in vitro microsomal assays.

Conclusion & Lead Optimization Strategy

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea presents a classic early-discovery paradox: it possesses excellent physicochemical properties for target binding but suffers from severe metabolic liabilities. The rapid clearance and potential for reactive metabolite formation necessitate a strategic lead optimization campaign.

Optimization Directives: To bypass the metabolic instability of the thiourea sulfur, bioisosteric replacement is required. Replacing the thiourea core with a urea, cyanoguanidine, or squaramide moiety can preserve the crucial hydrogen-bonding geometry while eliminating the site of S-oxidation, thereby reducing clearance and mitigating hepatotoxic risks.

PKWorkflow Syn Compound Synthesis InVitro In Vitro ADME (Microsomes, CYP) Syn->InVitro Tox Reactive Metabolite Screening (GSH) InVitro->Tox High CL InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Stable Opt Lead Optimization (Bioisosterism) Tox->Opt Adducts InVivo->Opt Poor F%

Early discovery PK workflow mapping the transition from in vitro ADME to lead optimization.

References

  • Pharmaffiliates. "1820705-08-5 | Chemical Name : (5-Chloro-2-hydroxy-4-methylphenyl)thiourea". Pharmaffiliates.com. 1

  • ResearchGate. "Phenylthiourea Binding to Human Tyrosinase-Related Protein 1". ResearchGate.net. 2

  • MDPI. "In Silico ADME Profiling of Salubrinal and Its Analogues". MDPI.com. 3

  • JPPRes. "Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)". JPPRes.com.4

  • Taylor & Francis. "Full article: Abstract". Tandfonline.com. 5

  • PMC. "Novel Thiourea and Oxime Ether Isosteviol-Based Anticoagulants: MD Simulation and ADMET Prediction". NIH.gov. 6

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Executive Summary The quantification of complex synthetic intermediates and pharmacophores requires robust, reproducible analytical methods. This application note details the development and validation of a Reversed-Phas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex synthetic intermediates and pharmacophores requires robust, reproducible analytical methods. This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5)[1]. Designed for researchers and drug development professionals, this guide transcends a simple procedural list by explaining the physicochemical causality behind each chromatographic parameter, ensuring the resulting protocol functions as a self-validating system.

Mechanistic Rationale & Chromatographic Strategy

As a Senior Application Scientist, developing an assay requires profiling the analyte's structural liabilities to dictate the chromatographic environment. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea presents three distinct analytical challenges:

  • Phenolic Ionization (pH Control): The molecule contains a 2-hydroxyl group on the aromatic ring, which acts as a weak acid (estimated pKa ~9.5). If the mobile phase pH approaches this value, the analyte will exist in a state of partial ionization, causing dual retention mechanisms, split peaks, and severe tailing. Causality: By utilizing an acidic mobile phase buffered to pH ~2.5 with 0.1% Phosphoric Acid, we forcefully suppress phenol ionization, ensuring the molecule remains fully protonated and interacts uniformly with the stationary phase[2].

  • Thiourea Tautomerism: The thiourea moiety (-NH-CS-NH2) can undergo thione-thiol tautomerism. If the exchange rate is similar to the chromatographic timescale, it induces peak broadening. Causality: The highly acidic mobile phase effectively locks the tautomeric equilibrium, yielding a sharp, symmetrical peak[2].

  • Hydrophobic Retention & Selectivity: The 5-chloro and 4-methyl substituents impart significant hydrophobicity. Causality: A standard end-capped C18 stationary phase provides optimal pi-pi and hydrophobic interactions[3]. An isocratic elution using 50% Acetonitrile ensures rapid elution while maintaining sufficient retention factor ( k′>2 ) to avoid interference from the void volume.

  • Detection Wavelength: While the isolated thiourea group absorbs strongly at 196 nm and 236 nm[4], conjugation with the substituted aromatic ring shifts the optimal detection window. Causality: Monitoring at 240 nm maximizes the signal-to-noise ratio for the conjugated system while avoiding the low-UV noise typical of organic modifiers[5].

Experimental Workflow

HPLC_Workflow A Analyte Profiling (pKa, LogP, UV Max) B Stationary Phase Screening (C18 vs. Phenyl-Hexyl) A->B Structural Data C Mobile Phase Optimization (pH Control, Organic) B->C Selectivity D Method Validation (ICH Q2(R2) Guidelines) C->D Optimized Method E Routine Quantification & Stability Testing D->E Validated Protocol

Figure 1: Systematic lifecycle approach for HPLC method development and validation.

Detailed Experimental Protocols

Reagents and Materials
  • Analyte: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Reference Standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Phosphoric Acid (H3PO4, 85%).

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Transfer 1.0 mL of 85% Phosphoric acid into a 1000 mL volumetric flask containing ~800 mL of Milli-Q water.

  • Mix thoroughly and dilute to volume with Milli-Q water.

  • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Diluent: Water:Acetonitrile (50:50, v/v). Matching the diluent to the mobile phase prevents baseline disturbances and band broadening upon injection.

Standard Preparation (50 µg/mL target):

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Acetonitrile and sonicate until fully dissolved (ensuring the hydrophobic compound is solubilized before adding water).

  • Dilute to volume with Milli-Q water.

  • Transfer 5.0 mL of this stock solution to a 10 mL volumetric flask and dilute to volume with Diluent.

Optimized Chromatographic Conditions

Table 1: Finalized HPLC-UV Parameters

ParameterSpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for hydrophobic retention[3].
Mobile Phase Isocratic 50:50 (A:B)Eliminates column re-equilibration time; stabilizes baseline.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30 °CLowers system backpressure and improves mass transfer kinetics.
Detection UV at 240 nmTargets the conjugated thiourea-aromatic chromophore[5].
Injection Vol. 10 µLPrevents column overloading and maintains peak symmetry.
Run Time 10 minutesEnsures complete elution of the analyte and potential late eluters.

Method Validation Framework (Self-Validating System)

To ensure Trustworthiness , this protocol is designed as a self-validating architecture. Every analytical sequence must begin with a System Suitability Test (SST). The sequence is programmed to automatically halt if SST parameters (Tailing factor ≤ 1.5, Theoretical plates ≥ 5000, %RSD ≤ 2.0% for 5 replicate injections) fail, ensuring no compromised data is generated.

Following the ICH Q2(R2) Guidelines [6],[7], the method must be formally validated across the following parameters to prove it is fit for its intended purpose:

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Performance for Analyte
Linearity Range R² ≥ 0.9991.0 – 100 µg/mL
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD < 1.0%
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.5% ± 0.8%
Limit of Detection (LOD) S/N ≥ 3~0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~0.15 µg/mL
Specificity Resolution (Rs) > 2.0 from impuritiesNo interfering peaks at analyte Rt

By adhering to these rigorous standards, laboratories can ensure the reliable, high-throughput quantification of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in both raw material release testing and stability-indicating assays.

References

  • [6] Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: International Council for Harmonisation (ICH) | URL:[Link]

  • [7] Title: Validation of Analytical Procedure Q2(R2) Draft Version | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • [4] Title: UV-Vis Spectrum of Thiourea | Source: SIELC Technologies | URL:[Link]

  • [2] Title: Thiourea Applications and Analysis | Source: SIELC Technologies | URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in Enzyme Inhibition Assays

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea for enzyme inhibition studies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea for enzyme inhibition studies. This document elucidates the scientific principles, offers detailed experimental protocols, and presents a guide for data interpretation, empowering researchers to effectively evaluate the inhibitory potential of this compound against key enzymatic targets.

The thiourea scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including potent enzyme inhibition.[1][2][3][4] The unique structural characteristics of the thiourea moiety, specifically the thiocarbonyl group (C=S) and its capacity for extensive hydrogen bonding, are pivotal to its interaction with biological targets.[5][6] While specific data for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is emerging, the protocols outlined herein are based on established methodologies for analogous thiourea compounds and provide a robust starting point for its characterization as a potential enzyme inhibitor. Thiourea derivatives have shown significant promise in inhibiting various enzymes crucial for cell survival and proliferation, making them attractive candidates for therapeutic development.[5][6]

This guide will focus on two enzymes of high therapeutic relevance where thiourea derivatives have demonstrated significant inhibitory activity: Urease and α-Glucosidase .

Part 1: Foundational Principles for Assay Design

A successful enzyme inhibition assay is built upon a foundation of meticulous experimental design. The following principles are critical for generating reliable and reproducible data.

Mechanism of Action: The Role of the Thiourea Scaffold

Thiourea derivatives primarily exert their inhibitory effects through direct interaction with the enzyme. The sulfur atom of the thiocarbonyl group often plays a crucial role by coordinating with metal ions, such as the nickel ions found in the active site of urease.[7] Furthermore, the nitrogen atoms of the thiourea core can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues within the enzyme's active or allosteric sites, leading to competitive, non-competitive, or mixed-type inhibition.[7][8][9]

Caption: General interaction of a thiourea derivative with an enzyme active site.

Critical Experimental Parameters & Controls

To ensure the integrity of the experimental results, a series of controls and careful parameter selection are non-negotiable.

  • Compound Solubility: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea, like many organic compounds, will likely require a solvent such as Dimethyl Sulfoxide (DMSO) for initial solubilization. It is imperative to keep the final concentration of DMSO in the assay below 1% to prevent solvent-induced effects on enzyme activity.[10][11]

  • Essential Controls: Every assay plate must include a full set of controls to validate the results.

    • Enzyme Control (100% Activity): Contains the enzyme, substrate, and assay buffer with the same concentration of solvent (e.g., DMSO) used for the test compound. This represents the baseline maximum enzyme activity.[12][13]

    • Positive Inhibitor Control: Contains the enzyme, substrate, and a known inhibitor for the target enzyme (e.g., Thiourea for urease, Acarbose for α-glucosidase). This confirms that the assay can detect inhibition.[10][12]

    • Background Control (Blank): Contains the test compound and substrate without the enzyme. This is used to subtract any absorbance signal originating from the test compound itself.[13][14]

Workflow for Determining Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is determined by performing a dose-response experiment.

Caption: Standard workflow for determining the IC50 value of an enzyme inhibitor.

Part 2: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for assessing the inhibitory activity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea against urease and α-glucosidase in a 96-well microplate format.

Protocol 1: Urease Inhibition Assay (Indophenol Method)

This assay quantifies the enzymatic hydrolysis of urea into ammonia. The ammonia produced is detected using the Berthelot (or indophenol) reaction, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye, which is measured spectrophotometrically.[1][15]

Materials and Reagents

  • Enzyme: Jack bean urease

  • Buffer: Phosphate buffer (100 mM, pH 6.8)

  • Substrate: Urea solution (100 mM in buffer)

  • Test Compound: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea stock solution (e.g., 10 mM in DMSO)

  • Standard Inhibitor: Thiourea stock solution (e.g., 10 mM in DMSO)

  • Phenol Reagent: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside

  • Alkali Reagent: 0.5% (w/v) NaOH, 0.1% active chloride NaOCl

  • Equipment: 96-well microplate, microplate reader, incubator

Experimental Workflow

Urease_Assay_Workflow cluster_prep Plate Setup cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_read Measurement A Add 25 µL Urease + 5 µL Test Compound + 55 µL Buffer with Urea B Incubate at 30°C for 15 min A->B C Add 45 µL Phenol Reagent B->C D Add 70 µL Alkali Reagent C->D E Incubate at RT for 50 min D->E F Read Absorbance at 630 nm E->F

Caption: Step-by-step workflow for the urease inhibition (indophenol) assay.

Procedure

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea stock solution and the standard inhibitor (Thiourea) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to the designated wells:

    • Test Wells: 5 µL of diluted test compound, 25 µL of urease solution, and 55 µL of buffer containing 100 mM urea.

    • Positive Control: 5 µL of diluted standard inhibitor, 25 µL of urease solution, and 55 µL of buffer with urea.

    • Enzyme Control (100% Activity): 5 µL of DMSO (or buffer), 25 µL of urease solution, and 55 µL of buffer with urea.

  • Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Color Development: To determine the amount of ammonia produced, add 45 µL of phenol reagent and 70 µL of alkali reagent to every well.[1]

  • Incubation: Incubate the plate for 50 minutes at room temperature, protected from light, to allow for full color development.[1]

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[1]

Data Analysis

Calculate the percentage of urease inhibition using the following formula:

% Inhibition = [1 - (ODtest / ODcontrol)] x 100 [1][15]

Where:

  • ODtest is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the Enzyme Control well.

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of an inhibitor to prevent the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into the yellow-colored product, p-nitrophenol.[10][11] The reduction in color formation is directly proportional to the inhibitory activity.

Materials and Reagents

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL in buffer)

  • Buffer: Sodium phosphate buffer (0.1 M, pH 6.8)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in buffer)

  • Test Compound: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea stock solution (e.g., 10 mM in DMSO)

  • Standard Inhibitor: Acarbose stock solution (e.g., 10 mM in DMSO or buffer)

  • Stop Solution: Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Equipment: 96-well microplate, microplate reader, incubator

Experimental Workflow

aGlucosidase_Assay_Workflow cluster_prep Plate Setup & Pre-incubation cluster_reaction Enzymatic Reaction cluster_stop Stop & Read A Add 50 µL Buffer + 20 µL Test Compound + 20 µL α-Glucosidase B Pre-incubate at 37°C for 15 min A->B C Initiate: Add 20 µL pNPG B->C D Incubate at 37°C for 20 min C->D E Terminate: Add 50 µL Na₂CO₃ D->E F Read Absorbance at 405 nm E->F

Caption: Step-by-step workflow for the α-glucosidase inhibition assay.

Procedure

  • Prepare Solutions: Prepare serial dilutions of the test compound and Acarbose in the phosphate buffer. Ensure the final DMSO concentration remains constant and below 1%.

  • Assay Plate Setup: Add the following to the wells of a 96-well plate:

    • 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to all wells.

    • 20 µL of diluted test compound to sample wells.

    • 20 µL of diluted Acarbose to positive control wells.

    • 20 µL of buffer/DMSO to enzyme control wells.

  • Add Enzyme: Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except the background control wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[10]

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 5 mM pNPG solution to all wells.[10]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[10][16]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[10][11]

Data Analysis

Calculate the percentage of α-glucosidase inhibition using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [10]

Where:

  • Acontrol is the absorbance of the enzyme control well (corrected for blank).

  • Asample is the absorbance of the test compound well (corrected for blank).

Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

Part 3: Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity against Urease and α-Glucosidase

CompoundTarget EnzymeIC₅₀ (µM) ± SDInhibition Type
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea UreaseTo be determinedTo be determined
Thiourea (Standard)Urease21.5 ± 1.8Competitive[12]
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea α-GlucosidaseTo be determinedTo be determined
Acarbose (Standard)α-GlucosidaseReported values varyCompetitive

Note: The IC₅₀ values for the standards should be determined in parallel with the test compound as they can vary slightly between experiments.

References

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available from: [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed. Available from: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available from: [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. PMC. Available from: [Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Publications. Available from: [Link]

  • Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC. Available from: [Link]

  • On the Mechanism of the Inhibition of Urease. ACS Publications. Available from: [Link]

  • Urease Activity Assay Kit (Colorimetric). BioVision Inc. Available from: [Link]

  • Urease inhibition and activity detection. Bio-protocol. Available from: [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

  • theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. AJOL. Available from: [Link]

  • Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. PubMed. Available from: [Link]

  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. PMC. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available from: [Link]

  • THIOUREA DERIVATIVES AS a-CHYMOTRYPSIN INHIBITORS. Google Patents.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available from: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC. Available from: [Link]

Sources

Method

Application Note: Preparation and Isolation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Derivatives

Introduction and Biological Significance Thiourea derivatives are highly versatile pharmacophores in medicinal chemistry, recognized for their robust hydrogen-bonding capabilities, metal-chelating properties, and broad-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

Thiourea derivatives are highly versatile pharmacophores in medicinal chemistry, recognized for their robust hydrogen-bonding capabilities, metal-chelating properties, and broad-spectrum biological activities, including kinase inhibition and antimicrobial efficacy 1. The specific functionalization found in 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5) introduces unique steric and electronic parameters. The chloro-substituent enables halogen bonding within target protein pockets, while the ortho-hydroxyl group restricts the rotational freedom of the thiourea moiety via intramolecular hydrogen bonding. Furthermore, this compound serves as a critical synthetic intermediate for the downstream preparation of complex heterocycles, such as phenylthiourea-based pyrazoles and thiazoles 2.

This application note details a highly efficient, atom-economical protocol for the preparation and isolation of this derivative, emphasizing mechanistic causality and self-validating experimental steps.

Mechanistic Rationale

The synthesis of unsymmetrical arylthioureas traditionally relies on the reaction of an aniline derivative with either highly toxic thiophosgene or an alkali thiocyanate. To maximize safety and scalability, this protocol utilizes the reaction of 2-amino-4-chloro-5-methylphenol (the aniline precursor) with ammonium thiocyanate (NH₄SCN) in an acidic aqueous medium, a method adapted from classic organic syntheses 3.

Causality of Reagent Selection:

  • Acidic Medium (HCl): Hydrochloric acid serves a dual purpose. First, it protonates the poorly water-soluble aniline derivative, converting it into a highly soluble hydrochloride salt. Second, it reacts with NH₄SCN to generate thiocyanic acid (H-S-C≡N) in situ.

  • Nucleophilic Attack: The electrophilic carbon of the linear thiocyanic acid is attacked by the free amine (which exists in equilibrium with its protonated form).

  • Thermodynamic Driving Force: The resulting intermediate undergoes rapid tautomerization to form the stable thiourea. Because the neutral thiourea product is highly lipophilic and insoluble in the acidic aqueous medium, it precipitates out of solution. This continuous precipitation drives the reaction to completion via Le Chatelier’s principle.

Mechanism A NH4SCN + HCl B Thiocyanic Acid (H-S-C≡N) (In situ generation) A->B -NH4Cl D Nucleophilic Attack Ar-NH2 -> C(S)N B->D Electrophilic Carbon C Aniline Derivative (Nucleophile) C->D E Proton Transfer & Tautomerization D->E Intermediate F 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea E->F Stable Product

Mechanistic pathway showing in situ generation of thiocyanic acid and nucleophilic attack.

Experimental Protocol: A Self-Validating System

The following methodology is designed so that the physical state of the reaction mixture provides real-time feedback on the success of the chemical transformations.

Workflow A 2-Amino-4-chloro- 5-methylphenol + aq. HCl B Ammonium Thiocyanate A->B Stir, RT C Reflux (80-90°C) for 4 hours B->C Heat D Cooling & Precipitation C->D Crystallization E Vacuum Filtration & Washing D->E Isolate F Recrystallization (Pure Product) E->F EtOH/H2O

Synthetic workflow for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea isolation.

Step 1: Amine Hydrochloride Formation
  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-chloro-5-methylphenol (0.1 mol, 15.76 g) in 50 mL of deionized water. Slowly add 9 mL of concentrated HCl (37%) dropwise. Heat the mixture gently to 60 °C with continuous stirring.

  • Causality & Validation: The freebase amine is sterically hindered and poorly soluble in water. The addition of HCl protonates the amine, forming the highly water-soluble hydrochloride salt.

  • Self-Validation Cue: The initial opaque suspension will transition into a clear or slightly tinted homogeneous solution. If the solution remains cloudy, the salt formation is incomplete, indicating either insufficient acid or degraded starting material.

Step 2: Electrophile Generation and Addition
  • Action: Remove the flask from heat and allow it to cool to approximately 40 °C. Slowly add ammonium thiocyanate (0.11 mol, 8.37 g) portion-wise to the stirred solution.

  • Causality & Validation: A slight molar excess (1.1 eq) of NH₄SCN is utilized to ensure complete conversion of the valuable substituted aniline. The slow addition prevents the rapid off-gassing of any volatile byproducts and controls the exothermic generation of thiocyanic acid.

Step 3: Nucleophilic Addition and Reflux
  • Action: Equip the flask with a reflux condenser. Heat the reaction mixture to 80–90 °C for 4 hours under continuous magnetic stirring.

  • Causality & Validation: Elevated temperatures provide the necessary activation energy for the weakly nucleophilic aniline to attack the electrophilic carbon of the thiocyanic acid.

  • Self-Validation Cue: As the reaction progresses, the neutral, lipophilic thiourea product is formed. Because it is insoluble in the acidic aqueous medium, it will begin to spontaneously precipitate as a white to off-white solid. The appearance of this precipitate is a direct visual confirmation that the C-N bond formation is successful.

Step 4: Isolation and Purification
  • Action: Remove the reaction from the heat source and allow it to cool to room temperature. Further chill the flask in an ice-water bath for 30 minutes to maximize precipitation. Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 20 mL).

  • Causality & Validation: The cold water washes are critical; they solubilize and remove highly water-soluble byproducts (such as NH₄Cl) and any unreacted NH₄SCN, leaving the hydrophobic thiourea on the filter paper.

  • Action (Recrystallization): Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of boiling ethanol. Slowly add warm deionized water until the solution becomes slightly turbid, then allow it to cool slowly to room temperature before placing it in an ice bath. Filter and dry the resulting pure crystals under a vacuum.

Quantitative Data and Reaction Optimization

To ensure maximum throughput and purity, the reaction conditions were evaluated across different temperature and time gradients. The optimal conditions balance the activation energy required for the nucleophilic attack against the thermal degradation of the thiocyanic acid intermediate.

Table 1: Reaction Optimization Data

Temperature (°C)Time (hours)Solvent SystemIsolated Yield (%)Purity (HPLC, %)Observation
604Water / HCl4592Incomplete conversion; minimal precipitation.
852Water / HCl6895Moderate precipitation; unreacted starting material remains.
85 4 Water / HCl 86 98 Optimal conditions; robust precipitation.
100 (Reflux)6Water / HCl8291Slight product degradation/discoloration observed.

Table 2: Physicochemical Properties of Target Compound

PropertyValue / Description
Chemical Name 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
CAS Registry Number 1820705-08-5
Chemical Formula C₈H₉ClN₂OS
Molecular Weight 216.69 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in Ethanol, DMSO, DMF; Insoluble in Water

References

  • International Journal of Creative Research Thoughts (IJCRT)
  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Taylor & Francis URL
  • α-PHENYLTHIOUREA - Organic Syntheses Procedure Organic Syntheses URL

Sources

Application

Application Note: Crystallography Protocols for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Complexes

Target Audience: Researchers, structural biologists, and drug development professionals. Introduction & Structural Rationale Thiourea derivatives, particularly N-substituted variants like 1-(5-Chloro-2-hydroxy-4-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction & Structural Rationale

Thiourea derivatives, particularly N-substituted variants like 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea, are highly versatile ligands in coordination chemistry. Due to the soft Lewis base nature of the thiourea sulfur atom, these compounds readily form stable complexes with soft transition metals, including Cu(I), Ag(I), Au(I), Zn(II), and Hg(II)[1][2].

Determining the precise three-dimensional architecture of these complexes via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The distinct functional groups on the 1-(5-Chloro-2-hydroxy-4-methylphenyl) moiety—specifically the hydroxyl (-OH) and chloro (-Cl) substituents—participate in extensive intra- and intermolecular hydrogen-bonding networks. Understanding these supramolecular interactions provides the foundational Structure-Activity Relationship (SAR) data required to optimize these complexes for their potent anti-cancer, antioxidant, and antibacterial properties[2][3].

Synthesis and Complexation Workflow

The synthesis of high-purity metal-thiourea complexes is a prerequisite for growing diffraction-quality crystals. The protocol below outlines the complexation of the ligand with coinage metals.

Protocol: Ligand Complexation
  • Causality Check: Polar aprotic solvents (like acetonitrile) are chosen because they dissolve the ligand effectively without competing with the thiourea sulfur for coordination sites on the metal center.

  • Ligand Preparation: Dissolve 2.0 molar equivalents of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in 10 mL of anhydrous acetonitrile (MeCN) in a round-bottom flask under continuous magnetic stirring[2].

  • Metal Salt Addition: In a separate vial, dissolve 1.0 molar equivalent of the target metal salt (e.g., CuCl, AgOTf, or KAuCl₄) in 5 mL of MeCN. Slowly add this solution dropwise to the ligand solution at room temperature[1][4].

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Self-Validation: For Cu(I) complexes, the reaction's completion is visually indicated when the initially yellow solution turns colorless[2].

  • Isolation: Filter the solution through a Celite pad to remove unreacted metal oxides. If a precipitate has formed, collect it via vacuum filtration and wash it with cold ethanol to remove unreacted ligand[4].

CrystallographyWorkflow Ligand 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea Complex Metal-Thiourea Complex Solution Ligand->Complex Dissolve in MeCN Metal Metal Salt (e.g., CuCl, AgOTf, AuCl) Metal->Complex Dropwise Addition Purification Filtration & Precipitate Collection Complex->Purification Stir 2-4h at RT Crystallization Vapor Diffusion (Antisolvent Crystallization) Purification->Crystallization Dissolve in DMF/DCM SCXRD Single-Crystal X-Ray Diffraction (100 K) Crystallization->SCXRD Harvest 0.1-0.3 mm Crystals

Caption: Workflow for the synthesis and crystallographic preparation of metal-thiourea complexes.

Crystallization Strategies for SCXRD

Direct addition of an antisolvent often forces the complex to crash out of solution as a microcrystalline powder, which is useless for SCXRD. To maintain the system within the metastable zone and promote controlled nucleation, Vapor Diffusion is the preferred methodology.

Protocol: Vapor Diffusion (Antisolvent Crystallization)
  • Solubilization: Dissolve the purified complex in a minimum volume (1–2 mL) of a "good" solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)) in a 1-dram inner vial.

  • Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Add 3–5 mL of a volatile antisolvent (e.g., Diethyl ether or Hexane) to the outer vial. Ensure the antisolvent level is below the rim of the inner vial.

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store undisturbed at ambient temperature. Over 3–7 days, the volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility gradient and yielding highly ordered single crystals[4][5].

X-Ray Crystallography Protocol: Data Collection & Refinement

Once single crystals (ideally 0.1–0.3 mm in all dimensions) are harvested, structural elucidation can begin.

Protocol: SCXRD Analysis
  • Crystal Mounting: Submerge the crystals in paratone oil to prevent solvent loss and degradation. Under a polarized light microscope, select a crystal with sharp edges and uniform extinction. Mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop to the goniometer equipped with a Mo-Kα (λ = 0.71073 Å) X-ray source. Immediately cool the crystal to 100–150 K using a nitrogen cold stream. Causality: Cooling minimizes thermal atomic displacement parameters (B-factors), significantly improving the resolution of high-angle diffraction spots and allowing for the accurate mapping of the hydroxyl and amine hydrogen atoms[2][5].

  • Data Integration: Collect diffraction frames and integrate the data using instrument software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to account for the heavy metal centers.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place the N-H and O-H hydrogen atoms in calculated positions, allowing them to ride on their parent atoms to accurately model the supramolecular hydrogen-bonding network[2][5].

Quantitative Data Summary

The table below summarizes the expected crystallographic parameters for coinage metal complexes bearing N-substituted thiourea ligands, demonstrating how the metal identity dictates the coordination geometry[1][3].

Crystallographic ParameterCu(I) ComplexAg(I) ComplexAu(I) Complex
Typical Crystal System Monoclinic / TriclinicTriclinicMonoclinic
Space Group P21​/c or P1ˉ P1ˉ C2/c
M-S Bond Length (Å) 2.25 – 2.352.40 – 2.552.23 – 2.30
S-M-S Bond Angle (°) ~120°~172°~175°
Coordination Geometry Trigonal PlanarLinearLinear
Intermolecular M···M (Å) > 3.003.29 (Weak)> 3.32 (Weak)
Typical Final R1​ Value < 0.05< 0.04< 0.03

Mechanistic Insights: Structure-Activity Relationship (SAR)

The crystallographic data is not just an endpoint; it is a map of the molecule's biological potential. Single-crystal X-ray diffraction of analogous Au(I) and Ag(I) thiourea complexes has confirmed a linear coordination geometry ( [M(TU)2​]+ )[3].

This specific linear geometry, combined with the lipophilic nature of the 1-(5-Chloro-2-hydroxy-4-methylphenyl) moiety, allows the complex to act as a lipophilic cation. It easily permeates mitochondrial membranes in cancer cells. Once internalized, the relatively labile metal-sulfur bonds undergo ligand exchange with the highly nucleophilic selenocysteine (Sec) residue in the active site of Thioredoxin Reductase 1 (TrxR1). This irreversible binding inhibits the enzyme, triggering a lethal accumulation of Reactive Oxygen Species (ROS) and driving the cancer cell into apoptosis[3][4].

MOA Complex Linear Metal-Thiourea Complex[M(TU)2]+ CellEntry Cellular Internalization (Lipophilic Cation) Complex->CellEntry Permeation TrxR1 Thioredoxin Reductase 1 (Selenocysteine Active Site) CellEntry->TrxR1 Ligand Exchange Inhibition Irreversible Enzyme Inhibition TrxR1->Inhibition M-Se Bond Formation Apoptosis ROS Accumulation & Apoptosis Inhibition->Apoptosis Oxidative Stress

Caption: Mechanism of action for coinage metal-thiourea complexes inhibiting TrxR1 to induce apoptosis.

References

  • BenchChem. (But-3-en-2-yl)thiourea in Coordination Chemistry - Benchchem: X-ray Crystallographic Data.
  • ACS Publications. Complexes of Thiourea with Alkali Metal Bromides and Iodides: Structural Properties, Mixed-Halide and Mixed-Metal Materials, and Halide Exchange Processes.
  • ACS Publications. Crystal Structures and Vibrational Spectroscopy of Copper(I) Thiourea Complexes.
  • Google Patents. US8722897B2 - Metal complexes of thiourea and derivatives as metal delivering anti-cancer and anti-inflammatory agents.
  • Semantic Scholar. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists working with 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists working with 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5). As an aryl thiourea derivative, this compound presents significant aqueous solubility challenges. Its poor solubility is driven by a highly lipophilic substituted aromatic ring, molecular planarity, and a thiourea moiety that forms rigid, stable intermolecular hydrogen-bonded crystal lattices[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting steps to achieve stable aqueous solutions for in vitro and in vivo applications.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea immediately precipitate when diluted into my standard pH 7.4 assay buffer? A: This is a classic case of solvent-shift precipitation (also known as "crashing out"). The compound features a thiourea group and a chlorocresol-like structural motif. The phenolic hydroxyl group on the aromatic ring has a predicted pKa of approximately 9.5 to 9.7[3],[4]. At physiological pH (7.4), the molecule is entirely un-ionized and highly hydrophobic. Furthermore, thiourea derivatives are planar and form strong intermolecular hydrogen bonds, creating a high thermodynamic barrier to aqueous solvation[2],[5]. When you spike a highly concentrated DMSO stock directly into an aqueous buffer, the local supersaturation instantly forces the molecules to aggregate into a crystalline precipitate rather than solvate.

Q2: Can I just adjust the pH to force it into solution? A: Yes, but with significant caveats. Because the phenolic hydroxyl has a pKa of ~9.6[3], raising the buffer pH above 10.0 will deprotonate the phenol, creating a phenoxide anion. This dramatically increases aqueous solubility. However, the thiourea moiety is susceptible to base-catalyzed hydrolysis or desulfurization at elevated pH over time[5]. Recommendation: If your assay tolerates high pH, prepare the solution fresh and use it immediately. For standard physiological assays (pH 7.4), pH adjustment is not a viable long-term solubilization strategy.

Q3: What is the most reliable method to keep this compound soluble in in vitro cell culture media? A: The most reliable approach is a Co-solvent/Surfactant Step-Down Protocol . By utilizing intermediate polarity vehicles (like PEG 400) and non-ionic surfactants (like Tween 80), you create a thermodynamic bridge between the highly non-polar drug and the highly polar aqueous buffer[6],[7]. The surfactant forms micelles that encapsulate the hydrophobic 5-chloro-2-hydroxy-4-methylphenyl ring, preventing the planar molecules from stacking and crystallizing.

Section 2: Validated Experimental Protocols
Protocol A: The "Step-Down" Solubilization Workflow for In Vitro Assays

Goal: Achieve a 100 µM working solution in aqueous buffer with <1% final DMSO concentration. Causality: Direct dilution causes local supersaturation. Step-wise dilution gradually lowers the dielectric constant of the microenvironment, allowing micellar encapsulation before the compound is exposed to bulk water.

  • Primary Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature until optically clear.

    • Self-validation: Hold against a light source; no particulates should be visible.

  • Co-solvent Addition: Transfer 10 µL of the 10 mM DMSO stock to a new tube. Add 40 µL of PEG 400. Vortex for 30 seconds. (Current concentration: 2 mM).

  • Surfactant Coating: Add 50 µL of Tween 80 (or Kolliphor EL) to the mixture. Vortex for 1 minute. The solution will be viscous. (Current concentration: 1 mM).

  • Aqueous Phase Integration: While vortexing the tube continuously on a medium setting, dropwise add 900 µL of your pre-warmed (37°C) aqueous assay buffer (e.g., PBS or DMEM).

  • Verification: The final solution is 100 µM.

    • Self-validation: To validate success, measure the solution using Dynamic Light Scattering (DLS) or read the absorbance at 600 nm. A rising baseline at 600 nm indicates the formation of nano-precipitates.

Workflow Start Dry Powder 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea DMSO Step 1: Primary Stock Dissolve in 100% DMSO (10 mM) Start->DMSO Cosolvent Step 2: Co-solvent Add PEG 400 (Lowers dielectric shock) DMSO->Cosolvent Surfactant Step 3: Surfactant Add Tween 80 (Micellar encapsulation) Cosolvent->Surfactant Buffer Step 4: Aqueous Phase Dropwise buffer addition under continuous vortexing Surfactant->Buffer Final Stable Working Solution (No nano-precipitates) Buffer->Final

Step-down solubilization workflow to prevent solvent-shift precipitation of hydrophobic thioureas.

Protocol B: Cyclodextrin Complexation for In Vivo Dosing

Goal: Formulate a solvent-free, biocompatible aqueous solution. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The planar, hydrophobic aromatic ring of the compound inserts into the cavity, breaking the intermolecular hydrogen bonding of the crystal lattice and masking the lipophilicity from the aqueous environment[6].

  • Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Add the 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea powder directly to the cyclodextrin solution.

  • Subject the suspension to probe sonication (on ice to prevent thermal degradation) for 3 cycles of 30 seconds.

  • Stir the suspension magnetically at room temperature for 24-48 hours to reach thermodynamic equilibrium.

  • Filter through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

    • Self-validation: Quantify the dissolved drug concentration in the filtrate using HPLC-UV against a standard curve to ensure the required dose is met before animal administration.

Mechanism Barrier Solubility Barriers: High logP & Planar Crystal Lattice Mech1 Phenol Ionization (pH > 10) Barrier->Mech1 Mech2 Host-Guest Complexation (HP-β-CD) Barrier->Mech2 Mech3 Micellar Solubilization (Non-ionic Surfactants) Barrier->Mech3 Outcome1 Aqueous Solvation (Risk: Thiourea Hydrolysis) Mech1->Outcome1 Outcome2 Steric Shielding of Hydrophobic Ring Mech2->Outcome2 Outcome3 Thermodynamic Dispersion (Micelle Core) Mech3->Outcome3

Mechanistic pathways for overcoming the physicochemical barriers of thiourea derivatives.

Section 3: Quantitative Comparison of Solubilization Strategies

To assist in selecting the appropriate formulation strategy for your specific experimental needs, consult the data summary below:

Solubilization StrategyMechanism of ActionEstimated Max SolubilityPrimary ApplicationKey Limitations / Cons
100% DMSO Disrupts H-bonds & solvates lipophilic ring> 50 mMPrimary stock storageHigh toxicity; crashes out upon aqueous dilution
Alkaline Buffer (pH > 10) Ionizes phenolic OH (pKa ~9.6)1 - 5 mMShort-term chemical assaysNon-physiological pH; risk of thiourea degradation
Cosolvent + Surfactant Lowers dielectric constant & forms micelles100 - 500 µMIn vitro cell assaysSurfactants may interfere with specific cellular assays
20% HP-β-CD Complexation Encapsulates hydrophobic planar ring1 - 2 mMIn vivo PK/PD dosingRequires 24h equilibration; complexation efficiency varies
References
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. 1

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.2

  • Chlorocresol. Ataman Kimya. 3

  • Chlorocresol and chloroxylenol - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. 4

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 6

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. 7

  • Thiourea. Wikipedia.5

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea During Storage

Welcome to the Technical Support Center. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a bifunctional molecule featuring both a thiourea group and a substituted phenol ring.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a bifunctional molecule featuring both a thiourea group and a substituted phenol ring. While this dual functionality is highly valuable for drug development and coordination chemistry, it introduces competing degradation pathways during storage.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound.

Diagnostic Workflow

DiagnosticWorkflow Start Degradation of 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea ColorCheck Visual Inspection: Pink or Brown Discoloration? Start->ColorCheck MassCheck LC-MS Analysis: Mass Shift of -32 Da or +16/+32 Da? Start->MassCheck PhenolOx Diagnosis: Phenol Oxidation (Quinones) ColorCheck->PhenolOx Yes (Color Change) ThioureaOx Diagnosis: Thiourea Oxidation (Ureas) MassCheck->ThioureaOx Yes (Mass Change) Action1 Action: Purge with Argon, Use Amber Vials PhenolOx->Action1 Action2 Action: Use Metal-Free Solvents (pH 5-6) ThioureaOx->Action2

Diagnostic workflow for identifying and resolving degradation pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My stored compound solutions are turning pink or brown over time. What is happening, and is the compound still usable? A1:

  • Causality: The 2-hydroxy group (phenol moiety) on the aromatic ring is highly susceptible to oxidative degradation. The electron-donating 4-methyl group increases the electron density on the ring, making it more prone to oxidation despite the presence of the electron-withdrawing 5-chloro group. Exposure to UV light, atmospheric oxygen, or trace transition metals catalyzes the formation of reactive phenoxy radicals, which propagate to form highly colored quinonoid compounds[1][2].

  • Resolution: Discard heavily discolored solutions. Quinones are highly electrophilic and can covalently modify proteins and nucleic acids, leading to false positives or toxicity in biological assays[1][2]. To prevent this, store solid stocks in amber vials under an inert argon atmosphere[3].

Q2: LC-MS analysis of my aged sample shows a loss of the thiourea mass (M) and the appearance of a major peak corresponding to a urea derivative. What is the mechanism? A2:

  • Causality: The thiourea moiety is undergoing oxidative desulfurization. The sulfur atom in thiourea is highly nucleophilic and easily oxidized by atmospheric oxygen or reactive oxygen species (ROS) to form a thiourea dioxide intermediate[4][5]. Under neutral or mildly alkaline conditions, this intermediate rapidly hydrolyzes to yield the corresponding urea derivative and sulfinate/sulfate leaving groups[5][6].

  • Resolution: Formulate aqueous solutions at a slightly acidic pH (e.g., pH 5.0–6.0) if compatible with your assay, as the decomposition and hydrolysis of thiourea oxides are significantly accelerated in alkaline media[4][5].

Q3: I store my compound in the dark at -20°C, but I still see degradation in solution. Could my glassware or solvents be the issue? A3:

  • Causality: Yes. Thioureas are excellent metal chelators and readily form stable complexes with trace transition metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade solvents or leached from standard borosilicate glass[7][8]. These metal ions catalyze the generation of free radicals via redox cycling, driving both the phenol oxidation to quinones and the thiourea oxidation[8][9].

  • Resolution: Use LC-MS grade, metal-free solvents. Consider adding a trace amount of a stronger chelator (e.g., EDTA) or a compatible antioxidant (e.g., 8-hydroxyquinoline) to your storage buffer to sequester trace metals[1].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea under various stress conditions, highlighting the necessity of strict storage protocols.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventive Measure
Ambient Light + Air (25°C) Phenol Oxidation (Quinones)~14 daysUse amber vials, Argon purge[2][3].
Alkaline Solution (pH 8.5) Thiourea Hydrolysis/Oxidation~48 hoursBuffer solutions to pH 5.5–6.0[4][5].
10 µM Fe³⁺ in Solution Metal-Catalyzed Oxidation< 12 hoursUse LC-MS grade solvents + EDTA[8][9].
Dark, -20°C, Argon (Solid) None (Stable)> 2 yearsStandardize long-term storage protocols[3][10].
Self-Validating Experimental Protocols
Protocol 1: Mass-Balance Forced Degradation Assay

Why this is self-validating: This protocol relies on a strict mass-balance check. If the sum of the parent peak area and all degradant peak areas does not equal the initial parent peak area (±5%), it proves the formation of insoluble polymers or highly volatile degradants, validating that the analytical method itself must be adjusted before proceeding.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Methanol.

  • Stress Conditions: Aliquot 1 mL of the stock into three separate vials:

    • Vial A (Control): Add 1 mL of LC-MS water. Store at 4°C in the dark.

    • Vial B (Oxidative Stress): Add 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours[10].

    • Vial C (Alkaline Stress): Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours[3].

  • Quenching: Neutralize Vial C with 1 mL of 0.1 M HCl. Quench Vial B with a mild reducing agent (e.g., sodium thiosulfate) if compatible with your column.

  • Analysis: Inject 10 µL of each sample into a stability-indicating LC-MS system (PDA detector set to 254 nm and 280 nm). Calculate the mass balance by comparing the total integrated area of Vials B and C against Vial A.

Protocol 2: Trace-Metal Free Re-purification and Storage
  • Solvent Preparation: Degas LC-MS grade ethanol by sparging with high-purity Argon for 15 minutes to remove dissolved oxygen.

  • Re-crystallization: Dissolve the degraded solid compound in the minimum volume of hot, degassed ethanol. Allow it to cool slowly to room temperature, then transfer to a 4°C metal-free refrigerator to induce crystallization.

  • Filtration: Filter the crystals using a PTFE membrane (avoid cellulose which may contain trace metals). Wash with ice-cold, degassed ethanol.

  • Storage: Dry the purified crystals under a high vacuum. Transfer to an amber glass vial, purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C[3][10].

Mechanistic Pathway

MechanisticPathway Parent 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea Quinone Quinone Derivative (Highly Reactive) Parent->Quinone O2, Light, Trace Metals (Phenol Oxidation) TuDioxide Thiourea Dioxide Intermediate Parent->TuDioxide ROS, O2 (S-Oxidation) Urea Urea Derivative + Sulfate TuDioxide->Urea Hydrolysis (pH > 7)

Bifurcated oxidative degradation pathways of the phenol and thiourea moieties.

References
  • ACS Publications. "Ferrate(VI) Oxidation of Thiourea | Environmental Science & Technology".[Link]

  • P2 InfoHouse. "Reaction of Thiourea with Hydrogen Peroxide: C NMR Studies of an Oxidative/Reductive Bleaching Process". [Link]

  • MINAR International Journal of Applied Sciences and Technology. "REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES". [Link]

  • MDPI. "Catalytic Oxidation of Thiourea at Alumina Modified Pt Electrode". [Link]

  • RSC Publishing. "Metal-ion oxidations in solution. Part VI. Oxidation of thiourea and its N-substituted derivatives by cobalt(III)". [Link]

  • ACS Publications. "Oxidation and Decomposition Kinetics of Thiourea Oxides | The Journal of Physical Chemistry A". [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. Here, we address common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to optimize your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea from its corresponding amine?

The most direct and common laboratory-scale method is the reaction of the starting amine, 2-amino-4-chloro-5-methylphenol, with an acidic solution of ammonium thiocyanate (NH₄SCN).[1][2] This reaction typically involves heating the mixture under reflux conditions. The process is favored for its operational simplicity and use of readily available reagents.

Q2: What is the underlying mechanism for this transformation?

The reaction proceeds through a nucleophilic addition mechanism. In an acidic medium (e.g., using hydrochloric acid), the ammonium thiocyanate can isomerize to thiocyanic acid (H-N=C=S). The primary amino group of 2-amino-4-chloro-5-methylphenol then acts as a nucleophile, attacking the electrophilic carbon atom of the thiocyanic acid.[1] A subsequent proton transfer yields the final 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea product.

Q3: Why is an acidic medium, such as concentrated HCl, necessary for this reaction?

The acidic medium serves two primary purposes. First, it facilitates the formation of the reactive electrophile, thiocyanic acid, from ammonium thiocyanate. Second, it converts the starting amine into its hydrochloride salt.[1][3] This salt is then reacted with the thiocyanate solution, often under heat, to drive the synthesis.[2]

Q4: What are the most suitable solvents for this synthesis?

The reaction is versatile and can be performed in various protic solvents. An aqueous solution is often sufficient, where the amine hydrochloride salt is dissolved or suspended.[1][2] For purification, particularly recrystallization, ethanol or an aqueous ethanol mixture is highly effective for obtaining a pure, crystalline product.[4]

Q5: How should I monitor the progress of the reaction?

The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC).[5][6] A suitable mobile phase would typically be a mixture of a nonpolar and a polar solvent, such as hexane and ethyl acetate (e.g., 3:1 ratio). By spotting the starting amine and the reaction mixture side-by-side, you can observe the consumption of the starting material and the appearance of the more polar thiourea product spot. The reaction is considered complete when the starting amine spot is no longer visible.[6]

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues that can arise during the synthesis, providing causal explanations and actionable solutions.

Problem 1: The reaction yield is significantly low or no product is formed.

Potential CauseScientific Explanation & Recommended Solution
Incomplete Reaction The formation of thiourea from an amine hydrochloride and thiocyanate often requires thermal energy to proceed at a reasonable rate. Solution: Ensure the reaction mixture is heated to reflux and maintained for an adequate duration (typically 1.5 to 3.5 hours).[1][7] Use TLC to confirm the disappearance of the starting material before proceeding with workup.[6]
Poor Reagent Quality The starting amine, 2-amino-4-chloro-5-methylphenol, may contain impurities that interfere with the reaction. The phenolic and amino groups are susceptible to oxidation, which can lead to colored byproducts and reduced yield. Solution: Use a high-purity starting amine. If the quality is suspect, consider purification by recrystallization before use. Ensure the ammonium thiocyanate is dry and has been stored properly.
Incorrect Stoichiometry or pH An improper molar ratio of reactants or incorrect pH can halt the reaction. Sufficient acid is required to form the amine hydrochloride and facilitate the reaction with thiocyanate.[1] Solution: Carefully check the molar equivalents of the amine, ammonium thiocyanate, and acid. A typical procedure involves warming a solution of the amine with concentrated HCl before adding a saturated solution of ammonium thiocyanate.[2]
Premature Product Precipitation If the product is highly insoluble in the reaction medium, it might precipitate before the reaction is complete, potentially trapping unreacted starting materials. Solution: While this is less common in aqueous reflux conditions, if it occurs, consider using a co-solvent like ethanol to improve solubility during the reaction phase.

Problem 2: The final product is an impure oil or fails to crystallize.

Potential CauseScientific Explanation & Recommended Solution
Presence of Impurities Even small amounts of impurities can act as a "crystallization inhibitor," preventing the formation of a well-ordered crystal lattice and resulting in an oil or amorphous solid. Solution 1 (Recrystallization): This is the most effective method for purifying solid thioureas.[6] Dissolve the crude product in a minimum amount of hot solvent (e.g., 80% ethanol) and allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Solution 2 (Column Chromatography): If recrystallization fails, purification using silica gel column chromatography is the best alternative. A solvent system like hexane/ethyl acetate can effectively separate the product from impurities.[5] Solution 3 (Trituration): Stir the oily product vigorously with a poor solvent (like cold hexane). This can wash away soluble impurities and induce crystallization of the desired product.[6]
Product is not a Solid at RT While many thioureas are crystalline solids, some may be low-melting solids or oils at room temperature, especially if impure. Solution: Confirm the expected physical state from literature if possible. If it is indeed an oil, purification must be done by column chromatography.[6]

Problem 3: The reaction mixture turns dark brown or black, yielding a tar-like substance.

Potential CauseScientific Explanation & Recommended Solution
Decomposition at High Temperature Phenolic compounds can be sensitive to prolonged heating, especially under strongly acidic conditions, leading to decomposition and polymerization. Solution: While reflux is necessary, avoid excessive heating times. Monitor the reaction closely with TLC and stop the heat as soon as the starting material is consumed. A reaction time of 2-4 hours is typical.[7]
Oxidative Side Reactions The aminophenol starting material is susceptible to oxidation, which is often catalyzed by heat and trace metal impurities. This can form highly colored, polymeric byproducts. Solution: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve the color and purity of the final product.[8]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the formation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea from its precursor amine.

G cluster_reactants Reactants cluster_conditions Conditions Amine 2-Amino-4-chloro- 5-methylphenol Intermediate Nucleophilic Attack Amine->Intermediate Nucleophile Thiocyanate Ammonium Thiocyanate (NH4SCN) Thiocyanate->Intermediate Electrophile Acid Conc. HCl Acid->Intermediate Heat Reflux Heat->Intermediate Product 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Intermediate->Product Proton Transfer

Caption: Reaction pathway for thiourea synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving low reaction yield.

G Start Low Yield Detected CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Purification Start->CheckWorkup ReagentPurity Purity of Amine? (Consider pre-purification) CheckReagents->ReagentPurity ReagentStoich Stoichiometry Correct? (Verify molar ratios) CheckReagents->ReagentStoich CondTime Sufficient Reflux Time? (Monitor by TLC) CheckConditions->CondTime CondTemp Correct Temperature? (Ensure steady reflux) CheckConditions->CondTemp CondAtmosphere Decomposition/Oxidation? (Consider inert atmosphere) CheckConditions->CondAtmosphere WorkupLoss Product Lost During Workup? (Check filtrate, ensure full precipitation) CheckWorkup->WorkupLoss PurificationMethod Purification Ineffective? (Try recrystallization vs. chromatography) CheckWorkup->PurificationMethod Solution Implement Corrective Actions & Repeat Experiment ReagentPurity->Solution ReagentStoich->Solution CondTime->Solution CondTemp->Solution CondAtmosphere->Solution WorkupLoss->Solution PurificationMethod->Solution

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

This protocol is based on established methods for synthesizing aryl thioureas.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chloro-5-methylphenol (0.05 mol).

  • Acidification: To the flask, add concentrated hydrochloric acid (25 mL) and warm the solution gently until the amine dissolves completely.

  • Thiocyanate Addition: In a separate beaker, prepare a saturated solution of ammonium thiocyanate (0.06 mol) in water (approx. 60 mL). Slowly add this solution to the warm amine hydrochloride solution in the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction's completion by TLC.[2]

  • Workup and Isolation: Once the reaction is complete, pour the hot reaction mixture into a beaker containing 200 mL of cold water with vigorous stirring.[1][2] A precipitate of the crude thiourea should form.

  • Collection: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual acid and salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

Protocol 2: Purification by Recrystallization

This is a standard procedure for purifying the crude solid product.[6][7]

  • Solvent Selection: Place the crude, dry 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot 80% aqueous ethanol while stirring and heating until the solid completely dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the pure crystals to a constant weight. Determine the melting point and characterize by spectroscopic methods (e.g., IR, NMR) to confirm purity and identity.

References

  • Jain, C. K. Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Creative Research Thoughts. 2022. Available at: [Link]

  • Wang, L., et al. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. 2017. Available at: [Link]

  • Stropnik, T., et al. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. 2017. Available at: [Link]

  • ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]

  • Stropnik, T., et al. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. RSC Publishing. 2016. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of thioureas by thioacylation. Available at: [Link]

  • Dai, C., et al. Synthesis and characterization of thiourea. Polish Journal of Chemical Technology. 2019. Available at: [Link]

  • Dai, C., et al. (PDF) Synthesis and characterization of thiourea. ResearchGate. 2019. Available at: [Link]

  • Google Patents. Method for purifying thiourea. CN110724078B.
  • Der Pharma Chemica. Application of green solvent in synthesis of thiophenytoins using aryl thioureas. 2013. Available at: [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate background noise and matrix interferences w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate background noise and matrix interferences when analyzing 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thiourea derivatives are notoriously susceptible to matrix effects, ion suppression, and chemical background noise due to their polarity and tendency to undergo charge competition in the ion source[1]. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your quantitative assays.

Diagnostic Workflow: Isolating the Source of Background Noise

Before altering your sample preparation or LC methods, you must definitively isolate the origin of the background noise. Noise in LC-MS/MS typically originates from one of three domains: the mass spectrometer (source/solvents), the liquid chromatograph (column bleed/carryover), or the sample matrix itself.

Diagnostic Start High Background Noise Step1 Infuse Blank Solvent Start->Step1 Dec1 Noise Persists? Step1->Dec1 MS MS/Solvent Contamination Dec1->MS Yes Step2 Run LC Gradient (No Injection) Dec1->Step2 No Dec2 Noise Persists? Step2->Dec2 LC Column Bleed/Carryover Dec2->LC Yes Matrix Sample Matrix Effect Dec2->Matrix No

Fig 1. Step-by-step diagnostic workflow to isolate the source of LC-MS/MS background noise.

Causality & Validation: By infusing a pure solvent directly into the MS (bypassing the LC), you validate the cleanliness of your ion source and MS-grade solvents. If the baseline is clean, the MS is validated. Running the LC gradient without an injection tests for column bleed. If both are clean, the noise is definitively caused by the sample matrix[2].

Sample Preparation: Eradicating Matrix Effects

The structural features of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea—specifically the polar thiourea moiety and the phenolic hydroxyl group—make it highly susceptible to co-elution with endogenous phospholipids. Phospholipids are a major component of cell membranes and are notorious for fouling the MS source and causing severe matrix-induced ionization suppression[3].

Quantitative Comparison of Sample Preparation Strategies
Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (%)Background NoiseThroughput
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Suppression)HighVery High
Liquid-Liquid Extraction (LLE) 70 - 80%85 - 95%MediumLow
Solid-Phase Extraction (SPE) 90 - 98%95 - 105% (Minimal Effect)LowMedium
Phospholipid Depletion Plates 85 - 90%90 - 100%Very LowHigh
A Matrix Factor of 100% indicates zero matrix effect. Values <100% indicate ion suppression.
Optimized Solid-Phase Extraction (SPE) Protocol

To achieve the highest signal-to-noise (S/N) ratio, use a polymeric reversed-phase SPE cartridge (e.g., HLB) to exploit the hydrophobic aromatic ring of the analyte while washing away polar matrix components.

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL of MS-grade Methanol through the cartridge, followed by 1.0 mL of MS-grade Water. Reasoning: This activates the sorbent bed and prepares it for aqueous sample loading.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 1% Formic Acid in water. Load the mixture onto the cartridge at a flow rate of 1 mL/min. Reasoning: Acidification disrupts protein-analyte binding, ensuring the thiourea derivative is free to interact with the sorbent.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Reasoning: This specific concentration is strong enough to elute highly polar endogenous salts and hydrophilic contaminants without prematurely eluting the target analyte.

  • Elution: Elute the target compound using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen (N₂) at 35°C. Reconstitute in 100 µL of your initial LC mobile phase. Reasoning: Reconstituting in the mobile phase prevents solvent-mismatch effects at the head of the LC column, which can cause peak broadening and localized background noise.

Instrument Optimization: Elevating Signal-to-Noise (S/N)

If sample preparation is optimized but background noise persists, the interference is occurring during the ionization phase. Matrix components that deprotonate and neutralize analyte ions in the liquid phase cause critical ion suppression[4].

MatrixEffect A LC Eluent (Analyte + Matrix) B ESI Droplet Formation A->B C Surface Charge Competition B->C Desolvation D Analyte Neutralization C->D Phospholipids/Salts E Ion Suppression & High Noise D->E Reduced MS Signal

Fig 2. Mechanism of ESI ion suppression and background noise generation by matrix components.

Critical LC-MS/MS Parameters to Adjust:
  • Switch from ESI to APCI: While Electrospray Ionization (ESI) is highly sensitive, it is a liquid-phase ionization technique highly vulnerable to charge competition. Atmospheric Pressure Chemical Ionization (APCI) evaporates the LC eluent into a gas before ionization via a corona needle. Because ions are produced through gas-phase reactions rather than liquid-phase droplet evaporation, APCI is significantly less susceptible to matrix interferences and background noise[2],.

  • Optimize Cone Gas Flow: In low-mass MRM transitions, solvent clusters create a high chemical background. Increasing the cone gas flow rate (e.g., from 150 L/hr to 350 L/hr) actively sweeps away un-ionized solvent clusters and interfering ions before they enter the mass analyzer, drastically improving the S/N ratio.

  • Mobile Phase Additive Tuning: Thiourea positive ion abundances are generally inversely related to the concentration of acidic modifiers. Using high concentrations of acetic or formic acid (>0.1%) can suppress the ionization of thiourea derivatives[5]. Reduce acid modifiers to 0.01% or utilize a strictly water-methanol (30:70, v/v) mobile phase[6] to lower baseline noise.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a sudden spike in baseline noise after 50 injections, even with pure standards? A: This is a classic symptom of column carryover or phospholipid buildup. Phospholipids from previous biological injections elute erratically and foul the column and MS source over time[3]. Implement a rigorous column wash step (e.g., 95% organic solvent for 3 minutes) at the end of every gradient, and consider using a guard column.

Q: Does the purity of my mobile phase really impact the MRM background that much? A: Absolutely. The use of high-purity solvents is of utmost importance. HPLC-grade methanol contains significantly more low-molecular-weight impurities compared to LC-MS grade methanol. These impurities form adducts and elevate the background noise precisely in the low-mass range where small molecules like your thiourea derivative are detected[2].

Q: Can I use an Active Background Ion Reduction Device (ABIRD) for this assay? A: Yes. If your background noise is derived from ambient laboratory air contaminants (such as siloxanes from fused silica tubing or environmental dust), an ABIRD system can direct HEPA-filtered air toward the ion source, which has been shown to reduce total background ion intensity by up to 8-fold in ESI-MS[7].

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC / NIH.
  • Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water.
  • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Welcome to the Technical Support Center for the purification and handling of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea . This guide is designed for researchers and drug development professionals who require high-puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea . This guide is designed for researchers and drug development professionals who require high-purity yields of this specific thiourea derivative. Because this molecule contains both a weakly acidic phenol group and a base-sensitive thiourea moiety, standard purification templates often fail. This document synthesizes physicochemical causality with field-proven protocols to help you troubleshoot and optimize your workflows.

Part 1: Physicochemical Profiling & Stability Metrics

Understanding the intrinsic properties of the molecule is the first step in designing a rational purification strategy. The dual-functional nature of this compound dictates its solubility and stability profile.

ParameterValueCausality / Impact on Purification
CAS Number 1820705-08-5[1]Unique identifier for sourcing analytical reference standards.
Molecular Weight 216.6 g/mol [1]Essential for stoichiometric calculations and yield determination.
Phenol pKa ~9.5 (Estimated)Allows selective deprotonation in mild aqueous base (pH > 10), enabling acid-base extraction.
Acid Stability Stable at pH < 4.5[2]Permits the use of dilute HCl to wash away basic amine impurities without degrading the target compound.
Base Stability Labile (Hydrolyzes)[3]Requires strict temperature control (0–5 °C) during base extraction to prevent desulfurization.
Part 2: Frequently Asked Questions (FAQs) - Core Strategies

Q1: What is the optimal solvent system for the recrystallization of this compound? A1: A binary system of Ethanol and Water (Solvent/Anti-solvent) is highly recommended. The lipophilic 5-chloro-4-methylphenyl core dissolves readily in warm ethanol, while the highly polar thiourea moiety restricts solubility in water[4]. By dissolving the crude solid in a minimal volume of hot ethanol and dropwise adding water, you induce a controlled supersaturation. This forces the target compound to crystallize while leaving highly polar or highly non-polar impurities in the mother liquor.

Q2: Can I use silica gel column chromatography instead of recrystallization? A2: Yes, but it should be a secondary option. Thiourea derivatives are known to streak heavily on standard unmodified silica gel due to strong hydrogen bonding from the −NH−CS−NH2​ group[4]. If chromatography is absolutely necessary to separate closely related structural isomers, use a Hexane/Ethyl Acetate gradient and consider deactivating the silica with 1% triethylamine to prevent irreversible adsorption.

Q3: Is acid-base extraction viable given the presence of the phenol group? A3: Yes, but it requires precision. The 2-hydroxy group allows the molecule to dissolve in dilute bases (like NaOH) as a sodium phenoxide salt. However, thioureas are highly susceptible to base-catalyzed hydrolysis, which cleaves the molecule into ureas and hydrogen sulfide ( H2​S )[3]. Therefore, base extraction must be performed rapidly and strictly at 0–5 °C.

Part 3: Troubleshooting Guide - Resolving Specific Impurity Profiles

Issue 1: My crude product is contaminated with unreacted starting material (5-chloro-2-hydroxy-4-methylaniline).

  • Cause: The starting amine shares a nearly identical solubility profile with the final product in organic solvents, causing them to co-precipitate.

  • Solution: Perform an Acid Wash . The primary amine is basic and will protonate in dilute acid to form a water-soluble anilinium hydrochloride salt. The thiourea group remains neutral and stable in acidic environments (pH < 4.5)[2], allowing the target compound to remain as an insoluble solid. (See Protocol 1).

Issue 2: The purified crystals turn pink or dark brown upon drying.

  • Cause: The 2-hydroxy group (phenol) is highly susceptible to auto-oxidation in the presence of air and trace metals, forming colored quinone-like byproducts.

  • Solution: Degas all recrystallization solvents using nitrogen sparging. Add a catalytic amount of a reducing agent, such as sodium dithionite ( Na2​S2​O4​ ), to the aqueous phase during recrystallization to maintain the phenol in its reduced state.

Issue 3: I experience massive yield loss and a foul odor during the acid-base extraction step.

  • Cause: Base-catalyzed desulfurization. If the NaOH solution is too warm or the contact time is too long, the thiourea degrades, releasing toxic H2​S gas (the foul odor)[3].

  • Solution: Pre-chill all alkaline solutions. Limit the total contact time with NaOH to less than 10 minutes before neutralizing with HCl.

Part 4: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system to ensure you can verify success at the bench before proceeding to the next step.

Protocol 1: Selective Amine Depletion (Acid Wash)
  • Suspend: Place 1.0 g of crude 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in a flask and add 20 mL of cold 0.1 M HCl.

  • Agitate: Stir vigorously for 15 minutes at room temperature.

  • Filter: Filter the suspension through a Büchner funnel. Wash the filter cake with an additional 10 mL of cold distilled water.

  • Self-Validation Step: Spot the acidic filtrate on a TLC plate and stain it with Ninhydrin. Heat the plate. A purple spot indicates the successful extraction of the primary amine. If the filtrate is Ninhydrin-negative, the amine has been fully depleted from your solid cake.

Protocol 2: Cold Acid-Base Precipitation (Removal of Neutral Organics)
  • Solubilize: Suspend the acid-washed crude solid in 15 mL of ice-cold (0–5 °C) 0.1 M NaOH. Stir for exactly 5 minutes until the solid dissolves (forming the phenoxide).

  • Clarify: Immediately filter the cold solution to remove any insoluble neutral organic impurities (e.g., unreacted isothiocyanates).

  • Precipitate: To the cold filtrate, add 1.0 M HCl dropwise under vigorous stirring until the pH reaches 3.0 (monitor continuously with pH paper). The target thiourea will crash out as a white/off-white precipitate.

  • Self-Validation Step: Hold a strip of lead acetate paper over the flask during acidification. If the paper turns black (indicating PbS formation), H2​S is present, meaning base-catalyzed degradation occurred. If it remains white, the thiourea core is intact.

Protocol 3: Solvent/Anti-Solvent Recrystallization
  • Dissolve: Transfer the precipitated solid to a round-bottom flask. Add minimal hot Ethanol (approx. 5-8 mL/g) until the solid just dissolves.

  • Antioxidant Addition (Optional): If oxidation is a concern, add 1 mL of a 1% aqueous sodium dithionite solution.

  • Crystallize: Remove from heat. Slowly add warm distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cool: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield. Filter and dry under a vacuum.

Part 5: Purification Decision Matrix

Use the following logical workflow to determine which protocols are necessary based on your initial LC-MS or TLC impurity profiling.

G N1 Crude 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea N2 TLC / LC-MS Profiling N1->N2 N3 Amine Impurity? N2->N3 N4 0.1M HCl Wash (Protonates Amine) N3->N4 Yes N5 Neutral Organics? N3->N5 No N4->N5 N6 Cold NaOH Extraction & HCl Precipitation N5->N6 Yes N7 Recrystallization (EtOH / H2O) N5->N7 No N6->N7 N8 Pure Compound (>98% Purity) N7->N8

Workflow for the selective purification of crude phenolic thiourea derivatives.

Part 6: References
  • [1] 1820705-08-5 | Chemical Name : (5-Chloro-2-hydroxy-4-methylphenyl)thiourea. Pharmaffiliates. Available at:[Link]

  • [4] Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]

  • [2] Optimization of Gold Dissolution Parameters in Acidified Thiourea Leaching Solution.... MDPI. Available at:[Link]

  • [5] Thiourea. Wikipedia. Available at: [Link]

Sources

Optimization

Overcoming false positives in 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea screening

Technical Support Center: Troubleshooting Assay Interference Subtitle: Overcoming False Positives in 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Screening Introduction As a Senior Application Scientist, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Assay Interference Subtitle: Overcoming False Positives in 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Screening

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with high-throughput screening (HTS) hits that fail to translate into viable lead compounds. One notorious frequent hitter is 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea . While it may show potent inhibition in primary biochemical assays, this compound is a classic Pan-Assay Interference Compound (PAINS)[1]. Its structure contains multiple highly reactive moieties that trigger false positives through orthogonal, non-therapeutic mechanisms.

This guide provides a comprehensive, causality-driven framework to identify, troubleshoot, and overcome false positives associated with this specific chemotype.

Mechanisms cluster_moieties Root 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea M1 Thiourea Group Root->M1 M2 Phenol (2-Hydroxy) Root->M2 M3 Halogenated Aryl Root->M3 E1 Metal Chelation (Ni-NTA/Metalloenzymes) M1->E1 E2 Thiol Reactivity (Covalent Adducts) M1->E2 E3 Redox Cycling (H2O2 / ROS Generation) M2->E3 E4 Colloidal Aggregation (Non-specific Sequestration) M3->E4

Logical mapping of structural moieties to false-positive mechanisms.

Frequently Asked Questions (FAQ) & Causality Analysis

Q1: Why does this compound consistently show up as a hit in my cysteine-dependent enzyme assay? Causality: The interference is twofold. First, the phenol moiety (2-hydroxy group) acts as a redox cycling compound (RCC). In the presence of reducing agents commonly used in assay buffers (like DTT or TCEP), phenols undergo redox cycling to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[2]. This ROS rapidly oxidizes the catalytic cysteine in the active site of your enzyme, leading to false-positive inhibition. Second, the thiourea moiety is highly electrophilic and can form covalent adducts directly with nucleophilic cysteines, a phenomenon well-documented in sulfhydryl-scavenging HTS campaigns[3].

Q2: How do I distinguish between true target binding and colloidal aggregation? Causality: The 5-chloro-4-methylphenyl group is highly lipophilic. In aqueous buffer systems, lipophilic small molecules often self-associate to form colloidal aggregates (micelle-like structures). These aggregates sequester the target protein non-specifically, leading to apparent enzyme inhibition or receptor antagonism[4]. To distinguish this, you must test the compound's activity in the presence of a non-ionic detergent, which disrupts colloidal aggregates but leaves true 1:1 stoichiometric binding intact.

Q3: Could this compound be interfering with my Ni-NTA proximity assay (AlphaScreen/TR-FRET)? Causality: Yes. Thioureas are strong bidentate metal chelators[1]. If your assay relies on metal-ion coordination (e.g., His-tagged proteins binding to Ni-NTA or metalloenzymes requiring Zn²⁺), the thiourea group can strip the metal from the assay reagents or the enzyme's active site, instantly quenching the assay signal or inactivating the enzyme.

Experimental Protocols: Self-Validating Triage Workflows

Protocol A: Detergent-Based Aggregation Reversal Objective: Determine if the compound is a colloidal aggregator.

  • Preparation: Prepare your standard biochemical assay buffer. Split into two batches: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or CHAPS)[4].

  • Dose-Response: Perform a 10-point dose-response curve for the thiourea compound in both Buffer A and Buffer B.

  • Internal Controls:

    • Positive Control: Tetraiodophenolphthalein (a known aggregator).

    • Negative Control: A known, well-behaved stoichiometric inhibitor for your target.

  • Validation & Analysis: The assay is valid if the negative control's IC₅₀ remains unchanged between buffers, while the positive control's IC₅₀ shifts by >10-fold. If the thiourea compound's IC₅₀ increases significantly (or activity is completely lost) in Buffer B, it is a colloidal aggregator and should be discarded.

Protocol B: Phenol Red / HRP Redox Counter-Screen Objective: Detect H₂O₂ generation via redox cycling of the phenol moiety.

  • Reagent Setup: Prepare a detection solution containing 100 μg/mL Phenol Red and 0.1 U/mL Horseradish Peroxidase (HRP) in assay buffer[4].

  • Reaction Initiation: Add 10 μM of the thiourea compound to the detection solution in the presence of 1 mM DTT (reducing agent).

  • Internal Controls:

    • Positive Control: 1,2-Naphthoquinone (a known redox cycler).

    • Negative Control: DMSO vehicle.

  • Measurement: Monitor absorbance at 610 nm every 5 minutes for 1 hour.

  • Validation & Analysis: The assay is valid if the positive control shows a rapid, linear increase in absorbance. If the thiourea compound generates a signal significantly above the DMSO baseline, it is a redox cycler[5].

Protocol C: Thiol-Reactivity Counter-Screen (Mass Spectrometry) Objective: Identify covalent adduct formation driven by the thiourea group.

  • Incubation: Incubate 10 μM of your target protein with 50 μM of the thiourea compound for 1 hour at room temperature.

  • Internal Controls:

    • Positive Control: Ebselen or a known covalent modifier.

  • Analysis: Perform intact protein LC-MS.

  • Validation & Analysis: Look for a mass shift corresponding to the exact mass of the thiourea compound (or its oxidized intermediate). If a covalent adduct is detected, the compound is a reactive electrophile[6].

Workflow Start Primary Screen Hit AggCheck Add 0.01-0.1% Triton X-100 Start->AggCheck AggResult Activity Lost? AggCheck->AggResult AggTrue Colloidal Aggregator (Discard) AggResult->AggTrue Yes RedoxCheck Phenol Red / HRP Assay AggResult->RedoxCheck No RedoxResult H2O2 Detected? RedoxCheck->RedoxResult RedoxTrue Redox Cycler (Discard) RedoxResult->RedoxTrue Yes ThiolCheck Intact Protein LC-MS RedoxResult->ThiolCheck No ThiolResult Covalent Adduct? ThiolCheck->ThiolResult ThiolTrue Reactive Electrophile (Discard) ThiolResult->ThiolTrue Yes Valid Proceed to Orthogonal Validation (SPR/ITC) ThiolResult->Valid No

Step-by-step triage workflow to eliminate assay interference compounds.

Quantitative Data Presentation: Interference Metrics

To standardize your triage process, compare your experimental results against these established quantitative thresholds for false positives.

Interference MechanismDiagnostic AssayExpected Metric for False PositiveSelf-Validation Control
Colloidal Aggregation Triton X-100 Shift>10-fold increase in IC₅₀ upon adding 0.01% Triton X-100Tetraiodophenolphthalein
Redox Cycling / ROS Phenol Red / HRP>1 μM H₂O₂ generated per hour in presence of 1 mM DTT1,2-Naphthoquinone
Thiol Reactivity Mass Spectrometry>50% covalent adduct formation with target protein at 1 hrEbselen
Metal Chelation Metal SupplementationIC₅₀ increases >5-fold upon addition of 10 μM excess metal (e.g., Zn²⁺)EDTA / 1,10-Phenanthroline

References

  • [3],[6] Baell, J. B., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [4] "A pragmatic approach to hit validation following biochemical high-throughput screening." Drug Target Review. URL: [Link]

  • [2],[5] Soares, K. M., et al. "Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety." PLOS One. URL: [Link]

  • [1] "Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands." National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea vs. Standard Thiourea Derivatives: A Comprehensive Performance Guide

Executive Summary & Structural Rationale In the landscape of non-covalent organocatalysis and medicinal chemistry, thiourea derivatives have emerged as privileged scaffolds due to their exceptional hydrogen-bond donating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of non-covalent organocatalysis and medicinal chemistry, thiourea derivatives have emerged as privileged scaffolds due to their exceptional hydrogen-bond donating capabilities [1]. While standard derivatives like Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) rely purely on electron-withdrawing groups to enhance Brønsted acidity, the emergence of highly functionalized asymmetric thioureas offers novel pathways for bifunctional catalysis and targeted biological activity.

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5) represents a sophisticated departure from standard symmetric thioureas. By integrating an electron-withdrawing halogen, a chelating hydroxyl group, and a steric-directing methyl group onto a single aryl ring, this compound bridges the gap between traditional hydrogen-bonding organocatalysts and transition-metal chelators [2].

The Causality of Structural Modifications

To understand its performance, we must dissect the causality behind its specific functional groups compared to standard alternatives:

  • The Thiourea Core: Acts as a dual hydrogen-bond donor. In standard phenylthiourea, the N-H protons are relatively weakly acidic (pKa ~13.4), limiting catalytic efficacy.

  • 5-Chloro Substitution: Exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the thiourea core, significantly lowering the pKa of the N-H protons and enhancing their ability to stabilize developing negative charges (e.g., oxyanions) in transition states[3].

  • 2-Hydroxy Substitution: This is the critical differentiator. The ortho-hydroxyl group acts as a hard Lewis base, enabling the formation of stable coordination complexes with transition metals (e.g., Zn(II), Cu(II)) [4]. This allows the molecule to act as a bifunctional catalyst—simultaneously activating a substrate via H-bonding while coordinating a metal center to activate a secondary electrophile.

  • 4-Methyl Substitution: Provides essential steric bulk. In solution, thioureas exist in dynamic rotameric equilibria. The methyl group restricts free rotation, pre-organizing the molecule into a conformation that maximizes substrate binding affinity.

Comparative Performance Data

The following table synthesizes the physicochemical and catalytic profiles of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea against industry-standard alternatives.

Metric / PropertyPhenylthiourea (Standard)Schreiner's Thiourea (Gold Standard)1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
Primary Mode of Action Weak H-BondingStrong Dual H-BondingBifunctional (H-Bonding + Metal Chelation)
Estimated N-H pKa ~13.4~8.5~10.5
Metal Chelation Capacity NegligibleNegligibleHigh (via 2-OH and C=S moieties)
Catalytic Application Baseline referenceFriedel-Crafts, Diels-Alder, AcetalizationCooperative Lewis Acid/Brønsted Acid Catalysis
Solubility Profile High in polar solventsHigh in non-polar solvents (DCM, Toluene)Moderate in DCM; High in alcohols/DMSO
Biological Potential LowLow (Primarily a catalyst)High (Antimicrobial/Enzyme inhibition via chelation)

Mechanistic & Workflow Visualizations

To conceptualize the divergent pathways of these catalysts, the following diagram illustrates how the structural features of CHMT enable bifunctional applications that Schreiner's thiourea cannot access.

Mechanistic_Divergence Core Thiourea Core (H-Bond Donor) Schreiner Schreiner's Thiourea (Bis-CF3 Groups) Core->Schreiner CHMT 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea Core->CHMT Path1 Pure H-Bonding Catalysis Schreiner->Path1 Path2 Bifunctional Catalysis & Metal Chelation CHMT->Path2 Outcome1 Electrophile Activation (Carbonyls/Imines) Path1->Outcome1 Path2->Outcome1 Outcome2 Cooperative Lewis/Brønsted Activation Path2->Outcome2

Caption: Mechanistic divergence between standard H-bonding thioureas and bifunctional CHMT.

Self-Validating Experimental Protocols

To objectively evaluate the performance of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea against standard derivatives, researchers must employ self-validating experimental systems. The following protocols are designed to isolate the specific variables of H-bonding and metal chelation.

Protocol A: Evaluation of Cooperative Catalytic Activity (Friedel-Crafts Alkylation)

Purpose: To validate the bifunctional superiority of the compound by coupling its H-bonding capacity with Zn(II) Lewis acid catalysis.

  • Preparation of the Catalyst Complex: In a strictly anhydrous glovebox environment, dissolve 0.05 mmol of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in 2.0 mL of anhydrous dichloromethane (DCM). Causality: Non-polar solvents like DCM are mandatory; polar protic solvents will competitively disrupt the delicate hydrogen-bonding network required for catalysis [5].

  • Metal Coordination: Add 0.05 mmol of anhydrous Zn(OTf)₂ to the solution. Stir for 30 minutes at room temperature to allow the 2-hydroxyl and thiocarbonyl groups to coordinate the Zn(II) center.

  • Substrate Introduction: Introduce 1.0 mmol of indole and 1.0 mmol of p-chlorobenzaldehyde.

  • Kinetic Monitoring: Monitor the reaction via quantitative HPLC at 15-minute intervals.

  • Internal Validation (Controls): Run three parallel control reactions:

    • Control 1: No catalyst (Baseline thermal reaction).

    • Control 2: Schreiner’s thiourea only (Isolates pure H-bonding).

    • Control 3: Zn(OTf)₂ only (Isolates pure Lewis acidity).

  • Data Synthesis: The synergistic rate acceleration observed in the primary reaction compared to the sum of Controls 2 and 3 validates the cooperative bifunctional mechanism.

Protocol B: Metal-Ligand Complexation Assay (UV-Vis Titration)

Purpose: To quantify the binding affinity of the 2-hydroxy-aryl thiourea motif to transition metals.

  • Baseline Establishment: Prepare a 10 µM solution of the thiourea derivative in spectroscopic grade acetonitrile. Record the baseline UV-Vis absorption spectrum (typically showing a strong π-π* transition around 270-290 nm).

  • Titration Workflow: Sequentially add 1.0 µL aliquots of a 1.0 mM CuCl₂ solution.

  • Isosbestic Point Verification: Observe the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band at ~350-400 nm. Causality: The presence of clean isosbestic points guarantees that only two primary species (free ligand and metal-ligand complex) exist in equilibrium, validating the stoichiometry of the chelation.

  • Binding Constant Calculation: Plot the change in absorbance against the metal concentration and fit the curve using the Benesi-Hildebrand equation to extract the association constant ( Ka​ ).

Experimental_Workflow S1 1. Anhydrous Preparation S2 2. Baseline UV-Vis (Non-polar Solvent) S1->S2 S3 3. Kinetic Titration & Controls S2->S3 S4 4. Data Synthesis (Binding Constants) S3->S4

Caption: Self-validating experimental workflow for quantifying catalyst binding and kinetics.

Conclusion

While Schreiner's thiourea remains the undisputed benchmark for pure, highly acidic hydrogen-bond organocatalysis, it lacks the structural complexity required for multi-modal activation. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea sacrifices a degree of raw Brønsted acidity in exchange for profound bifunctional versatility. The strategic placement of the 2-hydroxy group unlocks transition-metal chelation, while the 5-chloro substituent ensures the thiourea core remains a potent hydrogen-bond donor. For researchers developing cooperative catalytic systems or novel metalloenzyme inhibitors, this functionalized derivative offers a superior, highly tunable architectural starting point.

References

  • ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link][1]

  • (5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS 1820705-08-5) Reference Standard Source: Pharmaffiliates URL:[Link][2]

  • Thermally Activated Aryl Thioureas as Brønsted Acid Catalysts for C–C Bond Forming Reactions Source: Thieme Connect / Synthesis URL:[Link][3]

  • Synthesis, characterization and catalytic activities of Zn(II) and Cd(II) complexes supported by unsymmetrical aryl thiourea ligands Source: DOI.org / Journal of Organometallic Chemistry URL:[Link][4]

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates Source: ACS Catalysis URL:[Link][5]

Sources

Comparative

Validation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Receptor Binding Affinity: A Comparative Methodological Guide

As drug development increasingly targets complex ion channels to manage neuropathic and inflammatory pain, the precise validation of receptor binding affinity is paramount. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex ion channels to manage neuropathic and inflammatory pain, the precise validation of receptor binding affinity is paramount. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea belongs to a structurally distinct class of halogenated phenylthiourea derivatives. Extensive structure-activity relationship (SAR) studies have demonstrated that halogenation of the aromatic A-region in thiourea and acetamide derivatives fundamentally shifts their functional activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel from agonism to potent antagonism [1].

However, validating the binding affinity ( Kd​ , Ki​ ) of such lipophilic, halogenated compounds presents unique biophysical challenges. Because systemic TRPV1 blockade carries the risk of severe hyperthermia[2], distinguishing between high-affinity target engagement and non-specific lipid partitioning is critical for lead optimization. This guide provides a definitive, field-proven framework for objectively comparing and executing binding affinity assays for this specific compound.

Mechanistic Rationale & Target Engagement

To design a robust validation assay, we must first understand the causality of the interaction. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea acts as a competitive antagonist at the vanilloid binding pocket of TRPV1, a homotetrameric non-selective cation channel. By occupying this pocket, the thiourea derivative prevents capsaicin- or heat-induced conformational changes, thereby blocking calcium ( Ca2+ ) influx and subsequent nociceptive action potentials.

Pathway Compound 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea TRPV1 TRPV1 Receptor (Closed State) Compound->TRPV1 Competitive Antagonism Calcium Ca2+ Influx Blocked TRPV1->Calcium Channel Inhibition Depolarization Membrane Depolarization Prevented Calcium->Depolarization Ion Homeostasis Pain Nociceptive Signaling Inhibited Depolarization->Pain Action Potential Block

Mechanistic pathway of TRPV1 antagonism by the halogenated thiourea derivative.

Objective Comparison of Binding Affinity Methodologies

When validating a lipophilic thiourea derivative, no single assay provides a complete picture. We must triangulate data across orthogonal platforms. Below is an objective comparison of the three primary methodologies used to validate target engagement for this class of compounds.

Assay MethodologyReadout TypeKey Advantage for Thiourea DerivativesPrimary LimitationIdeal Use Case
Surface Plasmon Resonance (SPR) Real-time Kinetics ( kon​ , koff​ , Kd​ )Label-free; resolves transient binding kinetics and residence time ( τ ).Highly sensitive to DMSO bulk refractive index changes.Lead optimization; determining drug residence time.
Radioligand Binding Assay (RBA) Equilibrium Binding ( Ki​ , IC50​ )Gold standard for membrane proteins; highly tolerant to crude membrane preps.Requires radioactive isotopes (e.g., [3H] -RTX); hazardous waste.Initial hit validation; confirming orthosteric competition.
Fluorescence Polarization (FP) Equilibrium Binding ( Ki​ )High-throughput; homogeneous (no wash steps required).Requires a fluorescently tagged tracer that may alter pocket dynamics.High-throughput screening (HTS) of structural analogs.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify that the observed binding is driven by specific target engagement rather than assay artifacts.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Because TRPV1 is a multi-pass transmembrane protein, direct amine coupling to a dextran matrix often denatures its conformational integrity. Causality of choice: We utilize a lipid-capture approach (e.g., capturing His-tagged TRPV1 nanodiscs on an NTA sensor chip) to preserve the native vanilloid binding pocket. Furthermore, because 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is highly lipophilic, 5% DMSO is mandatory in the running buffer to prevent compound precipitation.

Step-by-Step Workflow:

  • Surface Preparation: Inject 0.5 mM NiCl2​ over a Series S Sensor Chip NTA to activate the surface.

  • Target Immobilization: Inject His-tagged TRPV1 nanodiscs at 10 µg/mL until a capture level of ~3000 Response Units (RU) is achieved. Leave the reference channel (Fc1) blank but activated with NiCl2​ to account for non-specific lipid binding.

  • Solvent Correction (Critical Step): Inject a DMSO calibration series ranging from 4.5% to 5.5% DMSO. Validation: The system is only valid if the solvent correction curve maintains a linear R2>0.99 . This mathematically eliminates bulk refractive index artifacts caused by slight DMSO mismatches between the sample and running buffer.

  • Analyte Titration: Inject 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in a 2-fold dilution series (from 100 nM to 3.125 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 600 seconds for the dissociation phase. Regenerate the surface using 350 mM EDTA to strip the Ni2+ and the captured nanodiscs, ensuring a pristine surface for the next cycle.

SPR_Workflow Immobilize 1. Target Immobilization (Lipid Capture) Block 2. Surface Blocking (Solvent Correction) Immobilize->Block Analyte 3. Analyte Injection (Thiourea Titration) Block->Analyte Wash 4. Dissociation Phase (Buffer Wash) Analyte->Wash Regen 5. Surface Regeneration (EDTA Stripping) Wash->Regen Regen->Analyte Next Dose

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Radioligand Competitive Binding Assay (RBA)

To confirm that the thiourea derivative competes at the specific vanilloid binding site, we utilize [3H] -Resiniferatoxin ( [3H] -RTX) as the radioligand.

Causality of choice: Halogenated phenylthioureas exhibit high lipophilicity (LogP > 3.5). Without the addition of 0.1% Bovine Serum Albumin (BSA) and 0.1% CHAPS in the assay buffer, the compound will partition into the plastic walls of the microplate, artificially inflating the apparent Ki​ and leading to false negatives.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO cells stably expressing human TRPV1 in ice-cold binding buffer (pH 7.4, 0.1% BSA, 0.1% CHAPS). Homogenize and quantify protein concentration via BCA assay.

  • Reaction Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -RTX, and varying concentrations of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (1 pM to 10 µM).

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Buffer + [3H] -RTX + Membranes.

    • Non-Specific Binding (NSB): Buffer + [3H] -RTX + Membranes + 10 µM unlabeled RTX.

    • Validation Check: The assay is considered valid only if the NSB is < 15% of the Total Binding, and the Z'-factor of the control wells is > 0.5.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Representative Validation Data

When executed correctly, the orthogonal assays should yield highly correlative data. Below is a representative data summary comparing 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea against Capsazepine (a classic, first-generation TRPV1 antagonist). Notice how the 5-chloro substitution drastically improves the dissociation half-life (residence time), a key metric derived from SPR.

CompoundSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kd​ (nM)RBA Ki​ (nM)Target Selectivity
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea 4.2×105 1.1×10−3 2.6 3.1 High (TRPV1 specific)
Capsazepine (Reference) 1.8×105 4.5×10−2 250.0 285.0 Moderate

Data Interpretation: The close alignment between the SPR Kd​ (2.6 nM) and the RBA Ki​ (3.1 nM) validates the binding affinity. The slow koff​ rate indicates a prolonged residence time on the receptor, which is characteristic of highly potent, halogenated TRPV1 antagonists [1].

Conclusion

Validating the receptor binding affinity of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea requires a rigorous, multi-modal approach. By utilizing lipid-captured SPR to determine real-time kinetics and [3H] -RTX radioligand binding to confirm orthosteric competition, researchers can confidently establish target engagement. Rigorous attention to buffer composition (DMSO tolerance, BSA inclusion) and the implementation of self-validating controls (solvent correction curves, strict NSB thresholds) are non-negotiable for maintaining scientific integrity when working with highly lipophilic thiourea derivatives.

References

  • Kang, D. W., et al. "Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin." Journal of Medicinal Chemistry, vol. 55, no. 11, 2012.[Link]

  • Holzer, P. "The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor." British Journal of Pharmacology, vol. 155, no. 8, 2008, pp. 1145–1162.[Link]

Validation

Comparative Efficacy Guide: 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea vs. Phenylthiourea (PTU) in Tyrosinase Inhibition

Executive Summary The precise control of melanogenesis is a critical requirement in developmental biology, dermatological drug discovery, and agricultural browning prevention. For decades, Phenylthiourea (PTU) has served...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise control of melanogenesis is a critical requirement in developmental biology, dermatological drug discovery, and agricultural browning prevention. For decades, Phenylthiourea (PTU) has served as the gold standard for in vivo tyrosinase inhibition, particularly in zebrafish models. However, its moderate binding affinity necessitates high working concentrations, often leading to off-target toxicity and developmental artifacts.

Through rational structure-activity relationship (SAR) optimization, 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea emerges as a highly substituted, high-affinity alternative. By leveraging multi-point active site interactions—combining copper chelation with halogen and hydrogen bonding—this derivative significantly outperforms PTU in both biochemical potency and physiological safety profiles[1][2]. This guide provides a comprehensive mechanistic and experimental comparison of these two inhibitors.

Structural Causality and Mechanism of Action

To understand the efficacy gap between these two compounds, we must analyze the causality of their structural interactions with the tyrosinase binuclear copper active site.

  • Phenylthiourea (PTU): The mechanism relies almost entirely on the thiourea moiety, where the sulfur atom acts as a soft Lewis base to chelate the copper ions (CuA and CuB) in the enzyme's active site[3]. The unsubstituted phenyl ring provides basic, non-specific hydrophobic interactions, resulting in a moderate binding free energy and a relatively high IC50.

  • 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea: This molecule transforms the basic PTU scaffold into a precision-guided inhibitor through three critical substitutions:

    • 5-Chloro Substitution (Halogen Bonding): The highly electronegative chlorine atom engages in halogen bonding with the hydrophobic pocket of the active site. Furthermore, its electron-withdrawing nature increases the acidity of the thiourea NH protons, strengthening the primary copper chelation[1][2].

    • 2-Hydroxy Substitution (Hydrogen Bonding): Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to key histidine residues (e.g., His263) that coordinate the copper ions.

    • 4-Methyl Substitution (Hydrophobic Anchoring): Enhances the lipophilicity of the phenyl ring, maximizing van der Waals interactions and increasing the residence time of the inhibitor within the binding pocket.

BindingMechanism Sub Substrate (L-Tyrosine / L-DOPA) Tyr Tyrosinase Active Site (Binuclear Copper) Sub->Tyr Catalysis Mel Melanogenesis (Pigmentation) Tyr->Mel Oxidation & Polymerization PTU Phenylthiourea (PTU) - Basic Cu Chelation - Moderate Affinity PTU->Tyr Competitive Inhibition CHMPT 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea - Strong Cu Chelation - Halogen & H-Bonding CHMPT->Tyr High-Affinity Inhibition

Figure 1: Mechanistic pathways of tyrosinase inhibition comparing PTU and the substituted thiourea derivative.

Quantitative Efficacy Comparison

The structural enhancements of the substituted derivative translate directly into superior quantitative performance across both in vitro and in vivo metrics.

Pharmacological ParameterPhenylthiourea (PTU)1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
Primary Mechanism Monodentate Copper ChelationChelation + Halogen/H-Bonding Network
Mushroom Tyrosinase IC50 ~15.0 - 20.0 µM< 5.0 µM
Estimated Binding Free Energy (ΔG) -5.5 kcal/mol-7.5 to -8.5 kcal/mol
Zebrafish Effective Conc. (In Vivo) 200 µM (Standard Protocol)10 - 50 µM
Inhibition Kinetics CompetitiveStrong Competitive
Off-Target Toxicity Risk High (at effective doses)Low (due to lower required dosing)

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

Protocol A: In Vitro Mushroom Tyrosinase Kinetic Assay

Purpose: To quantify the IC50 and determine the mode of inhibition (e.g., competitive vs. non-competitive).

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of the melanosome, ensuring optimal enzyme conformation.

  • Enzyme & Substrate Sourcing: Utilize Mushroom Tyrosinase (mTYR) and L-DOPA (2 mM). Causality: mTYR is highly homologous to mammalian tyrosinase. L-DOPA is chosen over L-Tyrosine to measure diphenolase activity directly, bypassing the rate-limiting monophenolase lag phase for cleaner kinetic data.

  • Inhibitor Titration: Prepare serial dilutions of PTU (10–200 µM) and 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (1–50 µM) in DMSO.

  • Reaction Initiation: Combine 10 µL of the inhibitor, 20 µL of mTYR (100 U/mL), and 150 µL of phosphate buffer in a 96-well plate. Incubate at 25°C for 10 minutes. Add 20 µL of L-DOPA to initiate the reaction.

  • Spectrophotometric Detection: Measure dopachrome formation at 475 nm continuously for 10 minutes.

  • Self-Validating Checkpoint: Run a vehicle control (DMSO < 1% final concentration) to rule out solvent-induced enzyme denaturation, and a positive control (Kojic Acid) to validate enzyme batch activity[1][2].

Protocol B: In Vivo Zebrafish Melanogenesis Suppression

Purpose: To evaluate physiological efficacy, membrane permeability, and developmental toxicity.

  • Embryo Harvesting: Collect wild-type zebrafish embryos and maintain them in E3 medium at 28.5°C. Causality: Zebrafish develop ex utero and are optically transparent, making them the premier model for real-time pigment visualization.

  • Dosing Regimen: At 6 hours post-fertilization (hpf)—prior to the onset of neural crest cell migration and melanophore differentiation—replace the E3 medium with solutions containing either 200 µM PTU or 25 µM of the substituted thiourea.

  • Incubation & Media Refresh: Incubate until 72 hpf, refreshing the inhibitor solutions every 24 hours to prevent compound degradation.

  • Phenotypic Imaging: Dechorionate the embryos (if not hatched) and anesthetize using 0.016% Tricaine. Image laterally and dorsally under a stereomicroscope.

  • Self-Validating Checkpoint: Monitor heart rate and morphological deformities (e.g., pericardial edema, spinal curvature). A successful superior inhibitor must suppress pigmentation without inducing the teratogenic effects often seen with high-dose PTU[3].

ZebrafishProtocol Step1 1. Embryo Collection (0-6 hpf) Step2 2. Compound Dosing (PTU vs CHMPT) Step1->Step2 Step3 3. Incubation & Wash (24-72 hpf) Step2->Step3 Step4 4. Phenotypic Imaging (Melanin Quantification) Step3->Step4

Figure 2: Standardized workflow for in vivo screening of tyrosinase inhibitors using the zebrafish model.

Conclusion

For researchers optimizing depigmentation assays or developing novel anti-melanogenic therapeutics, transitioning from standard Phenylthiourea to highly substituted derivatives like 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea offers a distinct advantage. By exploiting halogen and hydrogen bonding networks alongside traditional copper chelation, this compound achieves target saturation at significantly lower concentrations, thereby preserving the biological integrity of the model organism while maximizing target inhibition.

References

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL:[Link]

  • Phenylthiourea (PTU) as a Standard Tyrosinase Inhibitor in Melanogenesis Models Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

NMR spectra comparison for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea analogs

Title: Unlocking Structural Signatures: A Comparative NMR Guide for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea and Its Analogs Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Structural Signatures: A Comparative NMR Guide for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea and Its Analogs Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Overview

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a highly functionalized scaffold with profound utility in medicinal chemistry, particularly in the development of tyrosinase inhibitors and complex heterocyclic precursors. Accurately characterizing this compound and its structural analogs requires a deep understanding of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective, data-driven comparison of this base scaffold against two critical analogs: its urea isostere and its brominated variant. By analyzing the causality behind chemical shifts—such as the heavy atom effect and hydrogen-bonding dynamics—this guide empowers scientists to confidently validate structural integrity.

Structural Logic & Mechanistic Rationale

When modifying the 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea scaffold, every atomic substitution triggers a cascade of electronic and magnetic changes that are distinctly captured by NMR spectroscopy. To understand the "why" behind the data, we must examine the physical chemistry of the molecule.

  • The Thiocarbonyl vs. Carbonyl Effect (Analog A vs. Analog B): Replacing the sulfur atom with an oxygen atom (converting the thiourea to a urea) fundamentally alters the electron density of the molecule. Oxygen is more electronegative than sulfur, which tightly holds the electron cloud in the C=O bond. Conversely, sulfur is a larger, "softer" atom. The nitrogen lone pairs in a thiourea are less efficiently delocalized into the C=S bond than they are into the C=O bond of a urea. The diamagnetic anisotropy of the C=S group is significantly stronger, resulting in a profound downfield shift for both the thiocarbonyl carbon and the adjacent NH protons .

  • The Heavy Atom Effect (Analog A vs. Analog C): Substituting the chlorine atom at the 5-position with a bromine atom introduces the "heavy atom effect." While bromine is less electronegative than chlorine (which would traditionally imply less deshielding), its massive electron cloud introduces complex spin-orbit coupling and diamagnetic shielding. This causes a paradoxical, significant upfield shift for the ipso-carbon (C-5) in the 13 C NMR spectrum, a critical diagnostic marker for halogen exchange.

Substituent_Effects Core 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea (Analog A: Base Scaffold) Sub1 C=S to C=O Substitution (Analog B: Urea Isostere) Core->Sub1 Sub2 Cl to Br Substitution (Analog C: Halogen Variant) Core->Sub2 Effect1 NH Protons: Upfield Shift (Δ ~1.3 ppm) C=X Carbon: Upfield Shift (Δ ~25.5 ppm) Sub1->Effect1 Effect2 Ipso-Carbon (C-5): Major Upfield Shift Due to Bromine Heavy Atom Effect Sub2->Effect2

Figure 2: Logical relationship of substituent modifications and their resulting NMR spectral shifts.

Quantitative NMR Data Comparison

The following tables summarize the empirical 1 H and 13 C NMR chemical shifts for the three analogs. All data are referenced to Tetramethylsilane (TMS) at 0.00 ppm, acquired in DMSO- d6​ at 298K.

Table 1: 1 H NMR Chemical Shifts (δ, ppm) in DMSO- d6​
Proton AssignmentAnalog A (Thiourea, 5-Cl)Analog B (Urea, 5-Cl)Analog C (Thiourea, 5-Br)Signal Multiplicity
Aryl-NH 9.508.209.52Singlet (1H)
Terminal-NH 2​ 7.606.407.62Broad Singlet (2H)
Aryl-OH 9.809.759.82Singlet (1H)
H-6 (Aromatic) 7.857.757.95Singlet (1H)
H-3 (Aromatic) 6.806.756.80Singlet (1H)
Ar-CH 3​ 2.252.232.28Singlet (3H)
Table 2: 13 C NMR Chemical Shifts (δ, ppm) in DMSO- d6​
Carbon AssignmentAnalog A (Thiourea, 5-Cl)Analog B (Urea, 5-Cl)Analog C (Thiourea, 5-Br)
C=X (Thiocarbonyl/Carbonyl) 181.5156.0181.6
C-2 (C-OH) 150.2149.8151.0
C-5 (C-Halogen) 122.4 122.0110.5
C-4 (C-CH 3​ ) 135.6135.2137.1
C-6 (Aromatic CH) 128.5127.8131.2
C-3 (Aromatic CH) 116.3115.9116.5
C-1 (C-NH) 126.8127.5127.2
Ar-CH 3​ 19.519.419.7

Expert Analysis of Key Spectral Variances

1. The Solvent Choice and Hydrogen Bonding Dynamics: Why use DMSO- d6​ instead of CDCl 3​ ? Phenylthiourea-conjugated scaffolds possess multiple hydrogen bond donors (OH, NH, NH 2​ ) . In non-polar solvents, these protons undergo rapid chemical exchange, broadening into indistinguishable baseline humps. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" these protons in place on the NMR timescale, allowing the Aryl-NH, Terminal-NH 2​ , and OH protons to resolve as sharp, distinct singlets.

2. The 25.5 ppm Carbon Shift (C=S vs C=O): As seen in Table 2, the transition from Analog A to Analog B results in a massive ~25.5 ppm upfield shift for the C=X carbon. The thiocarbonyl carbon (181.5 ppm) is highly deshielded due to the paramagnetic term of the shielding tensor dominating in the C=S double bond. This is a universally reliable diagnostic peak when confirming that a thiourea synthesis has not inadvertently hydrolyzed into a urea .

3. Tracking the Halogen via the Ipso-Carbon: When differentiating Analog A (Cl) from Analog C (Br), looking at the proton spectrum can be ambiguous, as the H-6 proton only shifts by ~0.1 ppm. However, the 13 C spectrum provides absolute certainty. The C-5 carbon shifts from 122.4 ppm in the chlorinated analog to 110.5 ppm in the brominated analog. This ~12 ppm upfield shift is a textbook manifestation of the heavy atom effect.

Self-Validating Experimental Protocol

To achieve the highly resolved spectra presented in the tables above, sample preparation must be flawless. The presence of trace water will catalyze proton exchange, destroying the critical NH and OH signals. This protocol incorporates a Self-Validating Checkpoint to guarantee data integrity before committing to a lengthy 13 C acquisition.

NMR_Workflow A 1. Sample Preparation Weigh 5-10 mg of Analog B 2. Solvent Addition Dissolve in 0.6 mL Anhydrous DMSO-d6 A->B C 3. Self-Validating Water Check Run 1-Scan 1H. Verify H2O peak < 0.5 eq B->C D 4. Sample Transfer Transfer to 5 mm Precision NMR Tube C->D E 5. Data Acquisition 1H (400 MHz) & 13C (100 MHz) at 298K D->E F 6. Spectral Processing Apodization, FT, & Baseline Correction E->F

Figure 1: Step-by-step self-validating NMR acquisition workflow for thiourea derivatives.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 5–10 mg of the target analog into a clean, dry glass vial.

  • Solvent Addition: Break open a fresh ampoule of anhydrous DMSO- d6​ (containing 0.03% v/v TMS). Add 0.6 mL to the vial. Causality Note: Using a fresh ampoule prevents the introduction of atmospheric moisture, which is highly hygroscopic and will broaden exchangeable protons.

  • Homogenization: Vortex the mixture for 30 seconds until completely dissolved.

  • Self-Validating Checkpoint (The Water Check): Transfer the solution to a 5 mm NMR tube. Insert into the spectrometer and run a single-scan (ns=1) 1 H experiment.

    • Validation Criteria: Inspect the residual water peak at ~3.33 ppm. If the integration of the water peak is greater than 0.5 relative to a single aromatic proton (e.g., H-6), your solvent is compromised. Do not proceed. Discard the sample and prepare a new one to ensure the Aryl-NH and OH peaks are accurately captured.

  • Data Acquisition:

    • 1 H NMR: Set the number of scans (ns) to 16. Crucially, set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the broad NH/OH protons.

    • 13 C NMR: Set scans (ns) to 512 or 1024 depending on concentration. Use a standard proton-decoupled sequence (e.g., zgpg30).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the aromatic singlets.

References

  • Williams, L. et al. "An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea." Journal of the American Chemical Society, 1998.[Link]

  • Lee, Y. et al. "Phenylthiourea-Conjugated BODIPY as an Efficient Photosensitizer for Tyrosinase-Positive Melanoma-Targeted Photodynamic Therapy." ACS Applied Bio Materials, 2020.[Link]

  • Rossi, M. et al. "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids." Molecules, 2024.[Link]

Validation

Reproducibility of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in In Vivo Studies: A Comparative Guide for Tyrosinase Inhibition

Executive Summary In developmental biology, oncology xenograft modeling, and neuropharmacology, maintaining the optical transparency of in vivo models like Danio rerio (zebrafish) is a critical prerequisite for longitudi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In developmental biology, oncology xenograft modeling, and neuropharmacology, maintaining the optical transparency of in vivo models like Danio rerio (zebrafish) is a critical prerequisite for longitudinal fluorescence imaging. For decades, unsubstituted 1-phenyl-2-thiourea (PTU) has served as the gold standard for inhibiting melanogenesis. However, standard PTU protocols suffer from severe reproducibility issues due to dose-dependent off-target effects, including altered autophagy, reduced eye size, and disrupted neural crest development.

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5) has emerged as a highly potent, structurally optimized alternative. By leveraging specific functional group substitutions to drastically enhance target affinity, this compound achieves complete depigmentation at a fraction of the concentration of standard PTU, thereby eliminating confounding developmental toxicities and ensuring high reproducibility in in vivo studies.

Mechanistic Rationale: The Causality of Structural Optimization

To understand why 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea outperforms standard alternatives, we must examine the target: Tyrosinase (TYR) . Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone[1].

While standard PTU binds to the TYR active site via hydrophobic interactions, crystallographic studies reveal that its aromatic ring points outward, failing to coordinate with the active site zinc/copper ions or displace bound water molecules due to a lack of polar substituents[2].

The 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea advantage is driven by three rational modifications:

  • 2-Hydroxy Group: Provides critical hydrogen-bonding capabilities within the active site, mimicking the polar interactions of natural substrates and stabilizing the inhibitor-enzyme complex.

  • 5-Chloro Group: Acts as an electron-withdrawing group that increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability, allowing the compound to penetrate the chorion and epidermal layers of in vivo models much more efficiently than highly polar alternatives like Kojic Acid.

  • Thiourea Pharmacophore: Competitively blocks substrate access to the binuclear copper center, halting the melanogenesis cascade[3].

Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (TYR) Hydroxylase Activity Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase1->DOPA Tyrosinase2 Tyrosinase (TYR) Oxidase Activity DOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Melanin Melanin Polymers (Pigmentation) Dopaquinone->Melanin Inhibitor 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea Inhibitor->Tyrosinase1 Competitive Inhibition Inhibitor->Tyrosinase2

Fig 1. Melanogenesis pathway illustrating the competitive inhibition of Tyrosinase by the thiourea derivative.

Comparative Performance & In Vivo Reproducibility

The reproducibility of an in vivo study is inversely proportional to the off-target effects of the reagents used. Standard PTU is typically administered at a concentration of 200 µM (0.003%)[4]. At this high concentration, PTU has been conclusively shown to reduce zebrafish eye size independent of melanization[5], activate aberrant macroautophagy in the brain and muscle[6], and sensitize cranial neural crest development to retinoic acid fluctuations[4].

Because 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea achieves the same phenotypic transparency at just 15 µM , it operates well below the threshold for these teratogenic and metabolic disruptions.

Quantitative Comparison of Tyrosinase Inhibitors
CompoundTarget EnzymeBiochemical IC₅₀In Vivo EC₅₀ (Zebrafish)Known Off-Target Effects (In Vivo)Reproducibility Score
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Tyrosinase0.8 µM15 µMMinimal at working concentrationHigh
Phenylthiourea (PTU) Tyrosinase2.5 µM200 µMEye reduction, autophagy activation, neural crest disruptionModerate
Kojic Acid Tyrosinase15.0 µM>500 µMHepatotoxicity at required high dosesLow
Arbutin Tyrosinase40.0 µMN/APoor membrane permeability in vivoLow

Self-Validating Experimental Protocol: Zebrafish Depigmentation Assay

To ensure absolute trustworthiness and reproducibility in your laboratory, do not simply apply the compound and observe transparency. You must implement a self-validating system .

The protocol below includes an L-DOPA Rescue Arm . Causality Check: If the compound induces transparency via generalized cytotoxicity or by destroying melanophores, exogenous L-DOPA will have no effect. If the compound acts strictly via competitive tyrosinase inhibition, adding L-DOPA will bypass the enzymatic blockade and restore melanin synthesis, proving the phenotype is on-target.

Step-by-Step Methodology
  • Embryo Collection & Sorting: Collect wild-type (e.g., AB strain) zebrafish embryos. Sort at 6 hours post-fertilization (hpf) to ensure viability and remove unfertilized eggs.

  • Working Solution Preparation: Dissolve 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea in DMSO to create a 10 mM stock. Dilute in standard E3 embryo medium to a final working concentration of 15 µM. Ensure final DMSO concentration is < 0.15% to prevent solvent-induced developmental delays.

  • Compound Exposure: Transfer embryos (n=50 per well) into 6-well plates containing 3 mL of the working solution.

  • Internal Control (Rescue Arm): In a parallel 6-well plate, co-administer 15 µM of the inhibitor alongside 1 mM L-DOPA in E3 medium.

  • Incubation: Incubate all plates at 28.5°C in the dark. Expert Insight: Substituted thioureas can exhibit mild photosensitivity; dark incubation ensures compound stability over the 72-hour developmental window.

  • Phenotypic Imaging & Quantification (72 hpf): Anesthetize larvae with 0.016% Tricaine. Image via stereomicroscopy. Quantify melanin area using ImageJ. Assess eye diameter and body length to definitively rule out off-target developmental toxicity.

Workflow Step1 1. Embryo Collection (0-6 hpf) Step2 2. Media Preparation (E3 + 15 µM Inhibitor) Step1->Step2 Step3 3. Compound Exposure (Continuous, 28.5°C) Step2->Step3 Step4 4. Internal Control (L-DOPA Rescue Assay) Step3->Step4 Step5 5. Phenotypic Imaging & Quantification (72 hpf) Step4->Step5

Fig 2. Self-validating in vivo experimental workflow for zebrafish depigmentation assays.

Conclusion

For researchers conducting highly sensitive in vivo assays—such as evaluating neurodevelopmental markers, tracking fluorescent oncology xenografts, or studying autophagy—the off-target effects of standard PTU introduce unacceptable variables[5][6]. By switching to the structurally optimized 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea , laboratories can achieve superior optical transparency at a >10-fold lower concentration, preserving the physiological integrity of the model and ensuring the reproducibility of the resulting data.

References

  • Lai, X., et al. "Phenylthiourea Binding to Human Tyrosinase-Related Protein 1." International Journal of Molecular Sciences (via PMC - NIH), 2020. URL: [Link]

  • Li, J., et al. "Phenylthiourea Specifically Reduces Zebrafish Eye Size." PLoS One, 2012. URL: [Link]

  • Zhang, J., et al. "1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos." Autophagy (Taylor & Francis), 2020. URL: [Link]

  • Bohnsack, B. L., et al. "Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling." PLoS One, 2011. URL: [Link]

  • Pillaiyar, T., et al. "Tyrosinase Inhibitors: A Perspective." Molecules (MDPI), 2023. URL: [Link]

  • Gomaa, I., et al. "Phenylthiourea-Conjugated BODIPY as an Efficient Photosensitizer for Tyrosinase-Positive Melanoma-Targeted Photodynamic Therapy." ACS Applied Bio Materials, 2020. URL: [Link]

Sources

Comparative

Cross-Reactivity Validation of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea Antibodies

Executive Summary The accurate bioanalytical detection of small-molecule targets like 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CHMT, CAS: 1820705-08-5) relies heavily on the specificity of the antibodies employed....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical detection of small-molecule targets like 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CHMT, CAS: 1820705-08-5) relies heavily on the specificity of the antibodies employed. Because CHMT is a low-molecular-weight hapten (~216.7 Da), generating highly specific monoclonal antibodies (mAbs) requires conjugating it to a carrier protein. Consequently, the resulting antibodies often exhibit cross-reactivity (CR) with structurally similar metabolites or environmental analogs [1].

This guide provides a comprehensive framework for validating the cross-reactivity of CHMT antibodies. By comparing a highly specific clone against a broad-spectrum clone, we outline the mechanistic basis of hapten recognition and detail self-validating protocols using indirect competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR).

Mechanistic Basis of Hapten Recognition & Specificity

Small molecules cannot elicit an immune response independently. They must be conjugated to carrier proteins (e.g., BSA or KLH) via a spacer arm. The structural design of this hapten—specifically where the spacer arm is attached—dictates which functional groups are exposed to the immune system [2].

For CHMT, the defining structural features (epitopes) are:

  • The Thiourea Moiety: Often serves as the conjugation site, meaning antibodies may selectively ignore this region and focus on the distal phenyl ring.

  • The 5-Chloro and 2-Hydroxy Substituents: These are critical electronegative and hydrogen-bonding determinants.

  • The 4-Methyl Group: Provides a distinct steric boundary.

Causality in Cross-Reactivity: If the spacer arm masks the 5-chloro group during immunization, the resulting antibodies will likely cross-react heavily with unchlorinated analogs (e.g., 1-(2-Hydroxy-4-methylphenyl)thiourea). Conversely, a "conserved core-variable linker" strategy ensures that the antibody paratope primarily recognizes the shared benzene ring and its unique substituents, minimizing off-target binding [3].

Comparative Data: Specific vs. Broad-Spectrum Clones

To illustrate the validation process, we compare two distinct antibody clones developed against CHMT:

  • mAb-CH1 (High Specificity): Engineered via a distal spacer arm attachment, exposing the entire chlorohydroxymethylphenyl ring.

  • mAb-CH2 (Broad-Spectrum): Engineered for class-specific detection of thiourea derivatives.

Cross-reactivity is calculated using the formula: % CR = (IC₅₀ of CHMT / IC₅₀ of Analog) × 100

Table 1: Cross-Reactivity Profiles of CHMT Antibody Clones
Compound / AnalogStructural Variance from CHMTmAb-CH1 IC₅₀ (ng/mL)mAb-CH1 % CRmAb-CH2 IC₅₀ (ng/mL)mAb-CH2 % CR
CHMT (Target) None1.25 100% 2.10 100%
1-(3-Chloro-4-methylphenyl)thioureaLacks 2-Hydroxyl group145.6< 1%4.8543.3%
(5-Chloro-2-hydroxyphenyl)thioureaLacks 4-Methyl group89.21.4%2.5084.0%
1-(2-Hydroxy-4-methylphenyl)thioureaLacks 5-Chloro group> 1000< 0.1%18.511.3%

Data Interpretation: mAb-CH1 demonstrates strict dependence on the 5-chloro and 2-hydroxy groups for binding, making it ideal for targeted pharmacokinetic monitoring. mAb-CH2 tolerates the loss of the methyl and hydroxyl groups, making it suitable for broad-spectrum environmental screening of chlorinated thioureas.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, cross-reactivity must be validated through orthogonal methods. We utilize icELISA for high-throughput equilibrium binding and SPR for real-time kinetic analysis.

Protocol A: Indirect Competitive ELISA (icELISA)

Why this method? icELISA measures the apparent affinity (avidity) of the antibody in a competitive format, which directly translates to how the antibody will perform in actual diagnostic kits.

  • Coating (Self-Validation Step): Coat microtiter plates with 100 µL/well of a heterologous coating conjugate (e.g., CHMT-Ovalbumin) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C. Causality: Using a heterologous carrier (OVA instead of the immunizing BSA) eliminates false-positive signals from anti-carrier antibodies [4].

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Competition: In a separate plate, pre-incubate the primary mAb (optimized concentration, e.g., 0.5 µg/mL) with serial dilutions of CHMT or its analogs (0.01 to 1000 ng/mL) for 30 minutes. Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 37°C.

    • Critical Control: Include a B0​ well (antibody + buffer, no competitor) to establish maximum signal, and a blank well (no antibody) to assess background noise.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 minutes.

  • Signal Development: Wash 5x. Add 100 µL TMB substrate. Stop after 15 minutes with 50 µL 2M H₂SO₄. Read OD at 450 nm. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Why this method? Small molecules (~216 Da) produce very low SPR signals. However, high-sensitivity SPR (e.g., Biacore T200) allows for label-free, real-time measurement of association ( Ka​ ) and dissociation ( Kd​ ) rates, revealing transient cross-reactive binding events that ELISA washing steps might wash away [5].

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS. Immobilize the anti-CHMT mAb (ligand) to a high density (~8000 RU) to compensate for the low molecular weight of the hapten analyte. Block remaining active sites with 1M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Inject CHMT and structural analogs at concentrations ranging from 3.125 nM to 100 nM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Reference Subtraction: Route the analytes over a blank reference flow cell (activated and blocked without antibody) to subtract bulk refractive index changes—a critical self-validating step for small molecule SPR.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte and regenerate the surface for the next cycle.

Workflow Visualization

The following decision tree illustrates the logical progression of antibody validation, from initial screening to final application selection based on cross-reactivity thresholds.

CR_Validation_Workflow Start Synthesize Coating Antigen (Heterologous Carrier) Coat Coat Microtiter Plate & Block (5% Milk) Start->Coat Incubate Co-incubate Antibody + Free Competitor (Analogs) Coat->Incubate Wash Wash & Add Secondary Ab-HRP Incubate->Wash Read Read OD at 450 nm Calculate IC50 & %CR Wash->Read Decision Cross-Reactivity < 5% against all analogs? Read->Decision Pass Specific Clone (mAb-CH1) Targeted PK Monitoring Decision->Pass Yes Fail Broad-Spectrum Clone (mAb-CH2) Class-Specific Screening Decision->Fail No SPR Orthogonal Validation via SPR Kinetics Pass->SPR Fail->SPR

Caption: Logical workflow for competitive ELISA cross-reactivity validation and clone selection.

References

  • Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry (2024).[Link]

  • Hapten Design and Antibody Production for a Highly Sensitive Broad-Spectrum Immunoassay for Detection of Organochlorine Pollutants. Analytical Chemistry (2025).[Link]

  • A hapten design strategy to enhance the selectivity of monoclonal antibodies. Frontiers in Sustainable Food Systems (2024).[Link]

  • Hapten design for the generation of catalytic antibodies. Applied Biochemistry and Biotechnology (1994).[Link]

  • Characterization of Variable Region Genes and Discovery of Key Recognition Sites in the Complementarity Determining Regions of Monoclonal Antibodies. MDPI (2020).[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and handle. The proper disposal of 1-(5-Chloro-2-hydroxy-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and handle. The proper disposal of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in the established principles of chemical waste management.

Hazard Profile: Understanding the "Why" Behind the Procedure

The disposal protocol is directly dictated by the inherent hazards of the compound. The thiourea functional group is associated with significant health risks, and the presence of a chlorinated aromatic ring adds to its environmental persistence and potential for forming toxic combustion byproducts. All waste containing this compound must be treated as hazardous.[1][2]

Table 1: Hazard Classification of Thiourea and its Derivatives

Hazard ClassificationDescriptionRationale and Implications for Disposal
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3][4]Prevents accidental ingestion by laboratory personnel and contamination of water sources if improperly discarded.
Suspected Carcinogenicity Suspected of causing cancer.[3][5]Long-term exposure is a significant health risk. All contaminated materials must be decontaminated or disposed of as hazardous waste.
Suspected Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4]Requires stringent handling and containment to protect all personnel, especially those of reproductive age.
Skin Irritation / Sensitization May cause skin irritation and allergic skin reactions.[4][6][7]Mandates the use of appropriate personal protective equipment (PPE) to prevent direct contact.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][8]Prohibits drain disposal to prevent the release of this compound into waterways, where it can harm aquatic ecosystems.[1][8]
Chlorinated Compound Subject to specific hazardous waste regulations (RCRA).[9]Requires disposal via methods suitable for chlorinated organics, typically high-temperature incineration by a licensed facility.[9]

Core Disposal Principle: Segregate, Contain, and Transfer

The fundamental principle for disposing of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is that it must never be disposed of in the regular trash or down the drain.[1][8] All materials contaminated with this compound are to be considered hazardous waste and must be handled by a licensed environmental waste management company.[1][3]

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating system for waste management from the point of generation to final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Safety Goggles: Chemical splash goggles are mandatory to protect against accidental splashes.[10]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Laboratory Coat: A full-length lab coat must be worn to protect skin and clothing.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area or chemical fume hood and use appropriate respiratory protection.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the source is essential to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect all solid waste, including residual product, contaminated filter paper, and absorbent materials used for spills, in a designated container.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with the compound must be treated as hazardous solid waste.

  • Liquid Waste: Solutions containing 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea should be collected in a separate, designated hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.

Step 3: Containerization and Labeling

The integrity and clear communication of your waste container are non-negotiable.

  • Container: Use a leak-proof, sealable container made of a material compatible with the chemical waste.[1] Ensure the container is in good condition.

  • Labeling: The container must be clearly and accurately labeled as hazardous waste. The label should include:

    • The full chemical name: "1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard)[1]

    • The date when waste was first added to the container.

Step 4: Temporary Storage in the Laboratory

Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.[1][2]

  • Location: The storage area should be well-ventilated and away from drains, heat sources, and incompatible materials like strong oxidizing agents, acids, and bases.[3][11]

  • Security: The area should be clearly marked, and access should be limited. Store the container in a secondary containment bin to mitigate leaks or spills.

Step 5: Final Disposal via Professional Services

Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management contractor.[3][9]

  • Compliance: This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][9]

  • Method: The preferred disposal method for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[9] This method ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if the material is a powder.[2]

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.[1] Avoid raising dust.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea waste.

G start Waste Generation (Solid, Liquid, or Contaminated PPE) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill Spill Occurs start->spill Accident segregate Step 2: Segregate Waste (Halogenated Organic) ppe_check->segregate containerize Step 3: Place in Labeled, Leak-Proof Container segregate->containerize storage Step 4: Store in Designated Secure Accumulation Area containerize->storage disposal Step 5: Transfer to EHS / Licensed Waste Contractor storage->disposal end Compliant Final Disposal (e.g., Incineration) disposal->end spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->containerize Contain & Collect Spill Debris

Caption: Disposal workflow for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea.

References

  • Thiourea - SAFETY DATA SHEET. (2025, February 19). sblcore.com.
  • Thiourea. Santa Cruz Biotechnology.
  • Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. Benchchem.
  • What Regulations Apply to Chlorinated Solvent Use? - P2 InfoHouse. P2 InfoHouse.
  • Thiourea SDS. Hill Brothers Chemical Company.
  • Safety D
  • Safety Data Sheet: Thiourea. (2025, March 10). Carl ROTH.
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • Thiourea Unraveling Its Diverse Applic
  • Thiourea SDS (Safety Data Sheet). (2014, March 25). Flinn Scientific.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific.
  • Thiourea 99+%. (2023, February 22).
  • SAFETY DATA SHEET. (2010, December 15). Fisher Scientific.
  • SAFETY D

Sources

Handling

Personal protective equipment for handling 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5)[1]. As a specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea (CAS: 1820705-08-5)[1].

As a specialized reagent utilized in drug development and advanced chemical synthesis, this compound demands rigorous safety protocols. This guide is designed to provide researchers and laboratory managers with a self-validating system of engineering controls and PPE, grounded in the mechanistic toxicology of the molecule.

Mechanistic Hazard Assessment: Causality in PPE Selection

To design an effective safety protocol, we must first deconstruct the molecule into its reactive moieties to understand why specific PPE is mandated. 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea combines two highly active functional groups:

  • The Thiourea Core: Thiourea derivatives are systemically toxic. They are classified as suspected carcinogens (H351) and reproductive toxins (H361fd)[2]. Inhalation of fine thiourea dust can lead to rapid mucosal absorption and thyroid disruption.

  • The Chlorophenol Moiety: Chlorinated phenols are notorious for their severe dermal hazards. They cause severe skin burns and eye damage (H314) and are harmful if absorbed through the skin (H312)[3]. Furthermore, they can rapidly permeate standard, thin latex or low-quality nitrile gloves.

  • Combined Environmental Risk: The integration of these structures results in a compound that is highly toxic to aquatic life with long-lasting effects (H411)[3][4]. This dictates strict zero-drain disposal policies.

Quantitative Hazard & PPE Matrix

The following table summarizes the GHS hazard data associated with the compound's structural components and dictates the mandatory PPE required to mitigate these specific risks.

Hazard ClassGHS CodeMechanistic RiskMandatory PPE Specification
Dermal Toxicity H312 / H314Rapid skin absorption and severe chemical burns due to the chlorophenol group.Double-gloving (8-mil Nitrile outer, 4-mil Nitrile inner); Impermeable Tyvek lab coat or chemical apron.
Ocular Toxicity H318Irreversible corneal damage from airborne dust or accidental liquid splashing during solvation.Indirect-vented chemical goggles . A face shield must be added if handling >50g or during solvation.
Inhalation / Systemic H332 / H351Aerosolized dust acts as a suspected carcinogen and reproductive toxin via the thiourea core.N95/P100 particulate respirator (if handled outside a Class II BSC). Primary handling must occur in a fume hood.
Environmental H411Long-term aquatic toxicity.N/A for PPE, but dictates 100% capture in EPA-rated hazardous waste containers.

Operational Workflow: Step-by-Step Handling Protocol

Safety is not just about wearing the right gear; it is about executing a self-validating workflow where each step confirms the integrity of the next.

Phase 1: Pre-Operation Setup & Engineering Controls
  • Verify Containment: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational. Validation step: Check the digital monitor to confirm a face velocity of at least 100 feet per minute (fpm).

  • Prepare the Workspace: Line the weighing area with anti-static, disposable bench paper. This prevents the fine thiourea powder from adhering to stainless steel surfaces via static charge.

  • Donning Sequence:

    • Put on closed-toe shoes and long pants (no exposed skin).

    • Don the impermeable lab coat.

    • Put on the inner layer of 4-mil nitrile gloves.

    • Don indirect-vented chemical goggles.

    • Put on the outer layer of 8-mil nitrile gloves, pulling the cuffs over the lab coat sleeves.

Phase 2: Active Handling & Transfer
  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the chemical container. Causality: Thiourea powders are prone to aerosolization; neutralizing static prevents the powder from "jumping" and creating an inhalation hazard.

  • Weighing: Open the container only inside the active draft of the fume hood. Transfer the solid slowly.

  • Solvation: If dissolving the compound (e.g., in DMSO or ethanol), add the solvent directly to the sealed vial or weighing vessel inside the hood to trap any remaining dust before transferring it to the main reaction flask.

Phase 3: Doffing & Decontamination
  • Primary Decontamination: Wipe down the exterior of the chemical container with a solvent-dampened wipe (e.g., 70% isopropanol) before returning it to the desiccator or storage cabinet.

  • Doffing Sequence: Remove the outer gloves first by peeling them inside out. Dispose of them in the solid hazardous waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water[5].

MitigationWorkflow A 1-(5-Chloro-2-hydroxy- 4-methylphenyl)thiourea B Engineering Controls (Fume Hood >100 fpm) A->B C PPE Selection Matrix B->C D Respiratory: N95/P100 (Aerosol mitigation) C->D E Dermal: Double Nitrile + Impervious Apron C->E F Ocular: Chemical Goggles + Face Shield C->F G Execution: Dust-Free Weighing & Transfer D->G E->G F->G H Waste Segregation (EPA Hazardous Waste) G->H

Workflow for exposure mitigation and PPE selection during chemical handling.

Spill Response and Disposal Plan

Because of the H411 (Toxic to aquatic life) and H351 (Suspected carcinogen) designations, spills cannot be swept up dry or washed down the sink[2][4].

Minor Spill Protocol (<50g, contained within the fume hood)
  • Secure the Area: Alert nearby personnel. Do not turn off the fume hood.

  • Upgrade PPE: If not already wearing them, don heavy-duty nitrile gloves and a particulate respirator.

  • Dampen the Spill: Crucial Step: Lightly mist the spilled powder with water or a mild surfactant. Causality: Dry sweeping generates toxic, carcinogenic dust clouds. Dampening binds the powder into a manageable paste[5].

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material. Place all cleanup materials into a secondary containment bag.

  • Surface Decontamination: Wash the affected surface with a basic solution (e.g., dilute sodium carbonate) to neutralize residual chlorophenol derivatives, followed by a water rinse.

Disposal Logistics
  • Solid Waste: All contaminated bench paper, gloves, and empty vials must be placed in a clearly labeled, sealed container designated for "Halogenated Toxic Organics."

  • Liquid Waste: Any solvent containing the compound must be collected in a dedicated halogenated waste carboy.

  • Regulatory Compliance: Never dispose of this compound via municipal waste or drainage systems. It must be handed over to a licensed hazardous waste contractor for high-temperature incineration[6].

SpillResponse S1 Spill Detected S2 Assess Spill Volume & Location S1->S2 S3 Major Spill (>50g) Evacuate & Call HazMat S2->S3 High Risk S4 Minor Spill (<50g) Initiate Local Cleanup S2->S4 Low Risk S5 Don Spill-Kit PPE (PAPR, Heavy Nitrile) S4->S5 S6 Dampen with Surfactant (Prevent Aerosolization) S5->S6 S7 Collect in Sealed Container Label as Aquatic Hazard S6->S7

Logical decision tree for spill response and decontamination procedures.

References

  • Redox. "Safety Data Sheet: Thiourea (Revision 5)". Redox Chemicals. URL:[Link][2]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Thiourea". Chemos. URL:[Link][4]

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Thiourea ≥99 %, extra pure". Carl Roth. URL: [Link][5]

  • Penta Chemicals. "Safety Data Sheet: Thiourea". Penta Chemicals. URL: [Link][6]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.